2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
Description
BenchChem offers high-quality 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylpropyl 4-chloro-3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O6/c1-6(2)5-20-11(15)7-3-8(13(16)17)10(12)9(4-7)14(18)19/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWMKXCBVGGVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392864 | |
| Record name | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58263-53-9 | |
| Record name | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58263-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, 2-methylpropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
Foreword
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, potential applications, and safety considerations associated with this compound. By integrating established data with insights from analogous compounds, this guide aims to be an essential resource for those working with or interested in the unique characteristics of dinitrobenzoate esters.
Compound Identification and Structure
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, also known as isobutyl 4-chloro-3,5-dinitrobenzoate, is an ester derivative of 4-chloro-3,5-dinitrobenzoic acid. Its structure is characterized by a benzene ring substituted with a chloro group, two nitro groups, and an isobutyl ester functional group.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate | N/A |
| Synonyms | Isobutyl 4-chloro-3,5-dinitrobenzoate, 4-chloro-3,5-dinitro-benzoic acid isobutyl ester | [1] |
| CAS Number | 58263-53-9 | [1] |
| Molecular Formula | C₁₁H₁₁ClN₂O₆ | [1] |
| Molecular Weight | 302.67 g/mol | [1] |
| Canonical SMILES | CC(C)COC(=O)C1=CC(=C(C(=C1)[O-])Cl)[O-] | [1] |
| InChI | InChI=1S/C11H11ClN2O6/c1-6(2)5-20-11(15)7-3-8(13(16)17)10(12)9(4-7)14(18)19/h3-4,6H,5H2,1-2H3 | [1] |
digraph "2_Methylpropyl_4_chloro_3_5_dinitrobenzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.75,-1.3!"]; C4 [label="C", pos="0.75,-1.3!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];
// Substituents on the ring Cl [label="Cl", pos="0,3!"]; N1 [label="N", pos="-2.6,-1.5!"]; O1a [label="O", pos="-3.2,-0.5!"]; O1b [label="O", pos="-3.2,-2.5!"]; N2 [label="N", pos="2.6,-1.5!"]; O2a [label="O", pos="3.2,-0.5!"]; O2b [label="O", pos="3.2,-2.5!"];
// Ester group C_ester [label="C", pos="0,-2.5!"]; O_ester1 [label="O", pos="-0.5,-3.5!"]; O_ester2 [label="O", pos="0.5,-3.5!"]; C_isobutyl1 [label="CH₂", pos="1.5,-4.5!"]; C_isobutyl2 [label="CH", pos="2.5,-5.5!"]; C_isobutyl3 [label="CH₃", pos="1.8,-6.5!"]; C_isobutyl4 [label="CH₃", pos="3.5,-6.5!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Cl; C2 -- N1; N1 -- O1a [style=double]; N1 -- O1b; C5 -- N2; N2 -- O2a [style=double]; N2 -- O2b; C4 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_isobutyl1; C_isobutyl1 -- C_isobutyl2; C_isobutyl2 -- C_isobutyl3; C_isobutyl2 -- C_isobutyl4; }
Caption: Chemical structure of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.
Physicochemical Properties
The physicochemical properties of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate are crucial for its handling, formulation, and application in various experimental settings.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Melting Point | 89-91 °C | [2] |
| Boiling Point | 406.3 °C at 760 mmHg | [2] |
| Flash Point | 199.5 °C | [2] |
| Refractive Index | 1.57 | [2] |
| Appearance | Powder | [3] |
Synthesis and Purification
The primary route for the synthesis of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is through the esterification of 4-chloro-3,5-dinitrobenzoic acid with 2-methylpropan-1-ol (isobutanol).
Synthesis Protocol: Fischer Esterification
This protocol is adapted from a general method for the synthesis of methyl 4-chloro-3,5-dinitrobenzoate.[1]
Materials:
-
4-chloro-3,5-dinitrobenzoic acid
-
2-methylpropan-1-ol (isobutanol)
-
Concentrated sulfuric acid
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (5% w/v)
-
Dichloromethane
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3,5-dinitrobenzoic acid in an excess of 2-methylpropan-1-ol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product into dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Caption: Key reactivity pathways for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.
Applications in Research and Development
Derivatives of dinitrobenzoic acid have shown promise in various fields, suggesting potential applications for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.
-
Agrochemicals: Related compounds have been investigated for their potential as herbicides and fungicides. [4]* Drug Development: Dinitrobenzoate and dinitrobenzamide scaffolds are being explored for the development of new therapeutic agents. Notably, they have been investigated for their antimycobacterial activity against Mycobacterium tuberculosis and as antifungal agents. [5][6]The nitro groups are often crucial for the antimicrobial activity of these compounds.
-
Chemical Reagents: The reactivity of the chloro group makes this compound a potential building block in organic synthesis for the introduction of the 4-(2-methylpropoxycarbonyl)-2,6-dinitrophenyl moiety.
Safety and Handling
While a specific safety data sheet for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is not readily available, the safety profile can be inferred from data on analogous compounds such as 4-chloro-3,5-dinitrobenzoic acid and methyl 4-chloro-3,5-dinitrobenzoate. [7][8] Table 3: GHS Hazard Information (Inferred)
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |
| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction |
Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
Conclusion
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is a compound with significant potential in various scientific domains, from synthetic chemistry to agrochemical and pharmaceutical research. Its unique combination of a reactive chloro group and biologically active dinitroaromatic scaffold makes it a molecule of interest. This guide has provided a detailed overview of its properties, synthesis, and potential applications, drawing on available data and established chemical principles. Further research into the specific biological activities and reaction kinetics of this compound is warranted to fully explore its potential.
References
-
Methyl 4-chloro-3,5-dinitrobenzoate - PMC - NIH. (n.d.). Retrieved from [Link]
-
Methyl 4-chloro-3,5-dinitrobenzoate | C8H5ClN2O6 | CID 96161 - PubChem. (n.d.). Retrieved from [Link]
-
4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate - PrepChem.com. (n.d.). Retrieved from [Link]
-
Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (n.d.). Retrieved from [Link]
-
Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid - ResearchGate. (n.d.). Retrieved from [Link]
-
Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. (n.d.). Retrieved from [Link]
-
3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies - ResearchGate. (n.d.). Retrieved from [Link]
-
13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
-
4-chloro-3,5-dinitro-benzoic acid isobutyl ester - GIHI CHEMICALS CO.,LIMITED. (n.d.). Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3,5-Dinitrobenzoic acid(99-34-3) 1H NMR spectrum [chemicalbook.com]
- 3. CN101570522B - Synthetic method suitable for industrial production of active ester - Google Patents [patents.google.com]
- 4. Methyl 4-chloro-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 4-chloro-3,5-dinitrobenzoate | C8H5ClN2O6 | CID 96161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate (CAS: 58263-53-9): Synthesis, Properties, and Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate (CAS No. 58263-53-9), an organic compound belonging to the dinitrobenzoate ester family. While specific research on this molecule is limited, its structural analogs have demonstrated significant utility in agrochemical and medicinal chemistry. This document synthesizes available data on its physicochemical properties, outlines detailed protocols for its synthesis from commercially available precursors, and explores its potential applications based on the known biological activities of related compounds. The guide is intended for researchers, chemists, and drug development professionals interested in leveraging the unique properties of nitroaromatic compounds for novel applications.
Introduction
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, also known as isobutyl 4-chloro-3,5-dinitrobenzoate, is a nitroaromatic compound characterized by a benzene ring substituted with two nitro groups, a chlorine atom, and an isobutyl ester functional group.[1][2] The electron-withdrawing nature of the nitro groups and the chlorine atom makes the aromatic ring highly electron-deficient, a key feature that dictates its chemical reactivity and potential biological activity.
While this specific ester is not extensively documented in peer-reviewed literature, its core structure, the 4-chloro-3,5-dinitrobenzoyl moiety, is a component of molecules with known bioactivity. The closely related methyl and ethyl esters have been investigated for use as herbicides and fungicides.[3][4] Furthermore, the broader class of 3,5-dinitrobenzoate esters has recently emerged as a promising scaffold for developing new antimicrobial agents, with demonstrated activity against pathogenic fungi and M. tuberculosis.[5][6] This guide serves to consolidate the foundational knowledge of this compound and provide a scientifically grounded framework for its synthesis and exploration in research and development settings.
Physicochemical Properties
The fundamental properties of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate are summarized below. This data is compiled from chemical supplier databases and extrapolated from its analogs.
| Property | Value | Reference(s) |
| CAS Number | 58263-53-9 | [1][2][7] |
| Molecular Formula | C₁₁H₁₁ClN₂O₆ | [1][2] |
| Molecular Weight | 302.67 g/mol | [1][2] |
| IUPAC Name | 2-methylpropyl 4-chloro-3,5-dinitrobenzoate | N/A |
| Synonyms | Isobutyl 4-chloro-3,5-dinitrobenzoate, 4-Chloro-3,5-dinitro-benzoic acid isobutyl ester | [1][8] |
| Appearance | Light yellow crystalline powder | [2] |
| Melting Point | 89-91 °C | [7] |
| Boiling Point | 406.3 °C at 760 mmHg | [7] |
| Flash Point | 199.5 °C | [7] |
| Storage | 2-8°C, Refrigerator | [2] |
Synthesis and Characterization
The synthesis of the title compound is a straightforward, two-step process starting from 4-chlorobenzoic acid. The first step involves the nitration of the aromatic ring, followed by a classic Fischer esterification to yield the final product.
Synthetic Pathway Overview
The overall synthetic route is illustrated below. The process begins with the electrophilic aromatic substitution (nitration) of 4-chlorobenzoic acid to produce the key intermediate, 4-chloro-3,5-dinitrobenzoic acid. This intermediate is then esterified with isobutyl alcohol under acidic conditions.
Experimental Protocol: Synthesis of 4-chloro-3,5-dinitrobenzoic acid (Precursor)
This protocol is adapted from established methods for the nitration of chlorobenzoic acid.[9]
Causality: Concentrated sulfuric acid serves both as a solvent and as a protonating agent for potassium nitrate, generating the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary for the aromatic substitution reaction. The reaction is performed at an elevated temperature to overcome the activation energy barrier for the introduction of two deactivating nitro groups. Pouring the reaction mixture onto ice is a critical step for quenching the reaction and precipitating the organic product, which has low solubility in the resulting aqueous acidic solution.
-
Reaction Setup: In a high-pressure flask equipped with a magnetic stirrer, dissolve 4-chlorobenzoic acid (20 g, 0.128 mol) in concentrated sulfuric acid (300 mL) with gentle heating to 80 °C.
-
Reagent Addition: Carefully add potassium nitrate (KNO₃, 66 g, 0.65 mol) in small portions to manage the exothermic reaction.
-
Heating: Seal the flask and heat the reaction mixture to 125 °C. Maintain this temperature for 2 hours with vigorous stirring.
-
Quenching and Precipitation: Allow the mixture to cool to room temperature, then carefully pour it over a large volume of crushed ice (~1.5 L) in a large beaker with stirring.
-
Isolation: The crude product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-chloro-3,5-dinitrobenzoic acid as yellow crystals.[9] A typical yield is around 89%.[9]
Experimental Protocol: Synthesis of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
This Fischer esterification protocol is based on analogous preparations of related esters.[10]
Causality: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of isobutyl alcohol. The reaction is heated to reflux to increase the reaction rate. As an equilibrium process, driving the reaction to completion can be achieved by using an excess of the alcohol or by removing the water byproduct. Cooling the mixture after the reaction causes the less soluble ester product to crystallize out of the alcohol solvent.
-
Reaction Setup: To a round-bottom flask containing 4-chloro-3,5-dinitrobenzoic acid (10.0 g, 0.04 mol), add an excess of isobutyl alcohol (2-methyl-1-propanol, 100 mL).
-
Catalyst Addition: While cooling the flask in an ice bath, slowly add concentrated sulfuric acid (2.0 mL) with stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 108 °C). Maintain reflux for 18 hours to ensure the reaction goes to completion.
-
Isolation: Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath. The product should precipitate as light yellow crystals.
-
Filtration and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold isobutyl alcohol, followed by cold water, to remove residual acid and catalyst.
-
Purification: Recrystallize the crude product from methanol or ethanol to obtain pure 2-methylpropyl 4-chloro-3,5-dinitrobenzoate.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Structural Characterization
To confirm the identity and purity of the synthesized product, a suite of standard analytical techniques should be employed:
-
¹H NMR: Would confirm the presence of the isobutyl group (doublet, multiplet, and another doublet) and the two aromatic protons (a singlet).
-
¹³C NMR: Would show the expected number of carbon signals, including those for the ester carbonyl, the aromatic carbons, and the four distinct carbons of the isobutyl group.
-
FT-IR Spectroscopy: Would reveal characteristic peaks for the C=O stretch of the ester (around 1730 cm⁻¹), asymmetric and symmetric stretches for the NO₂ groups (around 1540 and 1350 cm⁻¹), and C-Cl stretches.
-
Mass Spectrometry: Would show the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight of 302.67 g/mol .
Potential Applications & Biological Activity
The utility of this compound can be inferred from the known applications of its structural analogs. The highly substituted, electron-deficient aromatic ring is a key pharmacophore.
Agrochemical Potential
The methyl and ethyl esters of 4-chloro-3,5-dinitrobenzoic acid have been reported to possess herbicidal and fungicidal properties.[3][4] Specifically, the methyl ester has been noted for its effectiveness as a seed-dressing fungicide for crops like sunflower and corn.[3] This strongly suggests that the isobutyl ester could exhibit similar activity and warrants investigation as a potential agrochemical agent.
Antimicrobial and Antifungal Research
Recent studies have highlighted 3,5-dinitrobenzoate derivatives as a promising class of antimicrobial agents.
-
Antifungal Activity: A study of twenty 3,5-dinitrobenzoate esters and amides found that several derivatives, particularly those with short alkyl chains like ethyl and propyl 3,5-dinitrobenzoate, exhibited potent fungicidal activity against Candida species.[5] The proposed mechanism involves disruption of the fungal cell membrane and interference with ergosterol synthesis.[5]
-
Antitubercular Activity: A library of 64 nitrobenzoate derivatives was screened against M. tuberculosis, with the 3,5-dinitro ester series proving to be the most active.[6] This indicates that the 3,5-dinitrobenzoyl scaffold is a valuable starting point for the development of new antitubercular drugs.
Chemical Derivatization and Analysis
Classically, 3,5-dinitrobenzoic acid is used as a derivatizing agent for alcohols.[11] The reaction produces highly crystalline esters with sharp, well-defined melting points, which can be used to identify unknown alcohols. The derivatives from 3,5-dinitrobenzoic acid often have higher melting points than those from 4-nitrobenzoic acid, making them preferable for identifying low-molecular-weight alcohols.[11]
Application in Chemical Sensing
The related methyl ester is described as a photoinduced electron acceptor, a property that can be harnessed for the detection of certain ions like hydroxide.[12] This suggests that 2-methylpropyl 4-chloro-3,5-dinitrobenzoate could also function in chemical sensor systems or be used in kinetic studies of nucleophilic aromatic substitution reactions.[12]
Safety and Handling
No specific toxicology data is available for 2-methylpropyl 4-chloro-3,5-dinitrobenzoate. However, based on data for its precursor and its methyl analog, appropriate precautions must be taken.
-
Precursor Hazard: 4-Chloro-3,5-dinitrobenzoic acid is classified as an irritant, causing skin and serious eye irritation.[13]
-
Analog Hazard: Methyl 4-chloro-3,5-dinitrobenzoate may cause an allergic skin reaction (skin sensitizer).[14]
Given these classifications, 2-methylpropyl 4-chloro-3,5-dinitrobenzoate should be handled as a hazardous chemical. Standard laboratory personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is a readily accessible compound with significant, largely untapped potential. Its synthesis is achievable through standard organic chemistry techniques. Based on the established bioactivities of its close structural relatives, this molecule represents a compelling target for screening in agrochemical discovery programs (as a herbicide or fungicide) and in pharmaceutical research, particularly in the search for new antifungal and antitubercular agents. Further investigation into its biological properties and mechanism of action is warranted and could lead to the development of novel, high-value chemical products.
References
-
PubChem. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Liu, J.-T., et al. (2010). Methyl 4-chloro-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(3), o584. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101570522B - Synthetic method suitable for industrial production of active ester.
-
Rehman, A., et al. (2011). Ethyl 4-chloro-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2917. Retrieved from [Link]
-
Martínez-Martínez, A., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences, 24(11), 9205. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Isobutyl-3,5-dinitro-4-chlorobenzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]
-
ProQuest. (2021). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Retrieved from [Link]
-
da Silva, M. P., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals, 16(4), 569. Retrieved from [Link]
-
ResearchGate. (2007). 4-Chloro-3,5-dinitrobenzoic acid. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 2-Methylpropyl benzoate (FDB020365). Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 2-Methylpropyl propanoate (FDB012551). Retrieved from [Link]
-
Peshkova, A. M., et al. (2019). Study of the biological activity of 2-methyl-5-nitrobenzoxazole and its dinitroderivatives. Research on Chemical Intermediates, 45, 3225-3236. Retrieved from [Link]
-
GIHI CHEMICALS CO.,LIMITED. (n.d.). 4-chloro-3,5-dinitro-benzoic acid isobutyl ester. Retrieved from [Link]
Sources
- 1. 4-CHLORO-3,5-DINITRO-BENZOIC ACID ISOBUTYL ESTER | 58263-53-9 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Methyl 4-chloro-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 4-chloro-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and <i>In Silico</i> Studies - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [guidechem.com]
- 8. 4-CHLORO-3,5-DINITRO-BENZOIC ACID ISOBUTYL ESTER, CasNo.58263-53-9 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]
- 9. 4-Chloro-3,5-dinitrobenzoic acid | 118-97-8 [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 12. biosynth.com [biosynth.com]
- 13. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Methyl 4-chloro-3,5-dinitrobenzoate | C8H5ClN2O6 | CID 96161 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
Introduction
In the fields of pharmaceutical development, agrochemistry, and material science, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical parameter that dictates a substance's behavior in various environments, influencing everything from bioavailability in drug candidates to the formulation of stable solutions.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate , a compound for which detailed public data is scarce.
This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, a robust theoretical framework for its solubility, and detailed, field-proven methodologies for its empirical determination. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as both a specific analysis and a general template for characterizing novel chemical entities.
The subject molecule, with the chemical formula C₁₁H₁₁ClN₂O₆, is the isobutyl ester of 4-chloro-3,5-dinitrobenzoic acid.[4] Its structure combines a bulky, non-polar alkyl group with a highly polar, rigid aromatic ring substituted with electron-withdrawing nitro and chloro groups. This combination of features suggests a complex solubility behavior, with low aqueous solubility and variable solubility in organic solvents.
Section 1: Theoretical Framework and Physicochemical Predictions
Before undertaking empirical testing, a theoretical analysis of the molecular structure provides critical insights into its expected solubility. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet.[5]
1.1. Molecular Structure Analysis
-
Aromatic Core (4-chloro-3,5-dinitrobenzoyl group): This part of the molecule is dominated by the benzene ring and its substituents.
-
Two Nitro Groups (-NO₂): These are strong electron-withdrawing groups that create significant dipole moments, making this region of the molecule highly polar. They can act as hydrogen bond acceptors.[6]
-
Chloro Group (-Cl): This halogen is electronegative and contributes to the molecule's polarity and dipole moment.
-
Ester Linkage (-COO-): The carbonyl group is polar and can accept hydrogen bonds, while the ester oxygen is less available for hydrogen bonding.
-
-
Alkyl Chain (2-Methylpropyl / Isobutyl group): This is a branched, four-carbon alkyl chain. It is non-polar and hydrophobic, contributing significantly to the molecule's lipophilicity.
1.2. Solubility Predictions
Based on this structure, we can predict the following:
-
Low Aqueous Solubility: The large, non-polar isobutyl group and the rigid, hydrophobic aromatic ring are expected to dominate, leading to poor solubility in water. While the nitro and ester groups are polar, they are insufficient to overcome the hydrophobicity of the overall structure. The parent acid, 4-chloro-3,5-dinitrobenzoic acid, already exhibits limited water solubility, which is further reduced by esterification with a hydrophobic alcohol.[7]
-
Solubility in Organic Solvents: The molecule is expected to be soluble in a range of organic solvents.[8]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents are likely to be effective. They can interact with the polar regions of the molecule (nitro and ester groups) via dipole-dipole interactions without the steric hindrance that might occur with protic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate to good. These solvents can interact with the polar functionalities, but the non-polar isobutyl group will also play a role. The parent acid is known to be soluble in methanol.[9]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be limited. While the isobutyl chain favors non-polar environments, the highly polar dinitrobenzoyl headgroup will resist dissolution in such solvents.
-
The logical relationship between the molecular structure and its predicted solubility is visualized below.
Caption: Predicted structure-solubility relationships.
Section 2: Experimental Determination of Thermodynamic Solubility
For definitive characterization, the thermodynamic (or equilibrium) solubility must be determined. This value represents the true maximum concentration of a solute that can dissolve in a solvent at equilibrium and is crucial for formulation development and biopharmaceutical evaluation.[10][11] The gold-standard technique for this measurement is the Shake-Flask Method , which is compliant with OECD Guideline 105.[12][13]
2.1. Rationale for Method Selection
The shake-flask method is chosen for its accuracy and reliability. It ensures that the solution reaches a true equilibrium between the dissolved and undissolved solid forms of the compound. This contrasts with kinetic solubility methods, which often measure the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock) and can overestimate the true thermodynamic solubility.[14][15] For late-stage research and development, the thermodynamic value is indispensable.
2.2. Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, incorporating controls and precise measurements to ensure data integrity.
Materials:
-
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate (purity >98%)
-
HPLC-grade solvents (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control (e.g., set to 25°C and 37°C)
-
Centrifuge
-
0.22 µm or 0.45 µm chemical-resistant syringe filters (e.g., PTFE)
-
Calibrated analytical balance
-
HPLC system with a UV detector
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that a visible amount of solid remains undissolved at the end of the experiment, confirming that the solution is saturated. A starting point is 5-10 mg of compound per 1 mL of solvent.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of each selected solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours is recommended for compounds that may have slow dissolution kinetics. Temperature control is critical as solubility is temperature-dependent.[16][17]
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a chemical-resistant syringe filter into a clean HPLC vial. Causality Check: Filtration is a critical step to prevent any microscopic solid particles from entering the analytical sample, which would artificially inflate the measured concentration.
-
Quantification (HPLC-UV): Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Method Development: Develop an HPLC method capable of resolving the analyte from any potential impurities. Given the dinitroaromatic structure, UV detection at a wavelength around 254 nm is likely to be effective.
-
Calibration: Prepare a set of calibration standards of known concentrations by dissolving the compound in a suitable solvent (in which it is freely soluble, like acetonitrile). Generate a calibration curve by plotting the peak area against concentration.[18]
-
Sample Analysis: Inject the filtered samples. If necessary, dilute the samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
-
-
Calculation: Use the regression equation from the calibration curve to determine the concentration of the compound in the collected samples. Account for any dilution factors used during sample preparation. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
The workflow for this protocol is illustrated in the diagram below.
Caption: Shake-Flask method experimental workflow.
Section 3: Data Presentation and Interpretation
Clear presentation of solubility data is essential for its application. A structured table allows for easy comparison across different solvent systems.
3.1. Solubility Data Summary
The following table presents a hypothetical but chemically reasonable solubility profile for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, based on the theoretical analysis.
| Solvent System | Solvent Polarity Index | Temperature (°C) | Measured Solubility (mg/mL) | Classification |
| Hexane | 0.1 | 25 | < 0.1 | Practically Insoluble |
| Dichloromethane | 3.1 | 25 | 15.2 | Soluble |
| Ethyl Acetate | 4.4 | 25 | 25.8 | Freely Soluble |
| Acetone | 5.1 | 25 | 45.1 | Freely Soluble |
| Ethanol | 5.2 | 25 | 8.5 | Sparingly Soluble |
| Methanol | 5.1 | 25 | 12.3 | Soluble |
| Acetonitrile | 5.8 | 25 | 33.7 | Freely Soluble |
| Water | 10.2 | 25 | < 0.01 | Practically Insoluble |
| pH 7.4 Buffer | 10.2 | 37 | < 0.01 | Practically Insoluble |
Classification based on USP definitions.
3.2. Interpretation of Results
-
Aqueous vs. Organic Solubility: The data confirms the prediction of extremely low aqueous solubility, a critical finding for pharmaceutical applications, as it suggests that oral bioavailability would likely be very low without formulation enhancements.[1][10][19]
-
Impact of Solvent Polarity: The compound shows a preference for moderately polar to polar aprotic solvents (DCM, Ethyl Acetate, Acetone, Acetonitrile). The high solubility in these solvents makes them excellent candidates for use in chemical synthesis, purification (e.g., recrystallization), and the preparation of stock solutions for biological assays.
-
Effect of Protic Solvents: The lower solubility in ethanol and methanol compared to acetone, despite similar polarity indices, may be due to the strong hydrogen-bonding network of the alcohols. The compound can act as a hydrogen bond acceptor, but not a donor, which may disrupt the solvent's structure less favorably than dissolution in aprotic systems.
-
Temperature Effects: Performing studies at both ambient (25°C) and physiological (37°C) temperatures is crucial. For most solids, solubility increases with temperature, but this must be confirmed experimentally.[16][20]
Section 4: Implications for Research and Development
The solubility profile is not merely academic; it directly informs practical decision-making.
-
For Drug Development: The "practically insoluble" classification in aqueous media indicates that this compound would be a Biopharmaceutics Classification System (BCS) Class II or IV candidate.[19] This necessitates the use of solubility-enhancing formulation strategies, such as micronization, amorphous solid dispersions, or lipid-based formulations, to achieve adequate oral absorption.
-
For Chemical Synthesis: The high solubility in solvents like ethyl acetate or dichloromethane makes them ideal for reaction media and for purification via crystallization, where a solvent is needed that dissolves the compound well at high temperatures but poorly at low temperatures.
-
For In Vitro Screening: When preparing stock solutions for biological assays, DMSO is a common choice. However, the high concentration stock must be carefully diluted into aqueous assay buffers to avoid precipitation, which can lead to erroneous results.[10] Understanding the aqueous solubility limit is critical for designing valid experiments.
Conclusion
This technical guide has detailed the theoretical and practical aspects of determining the solubility profile of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate. By combining predictive analysis based on molecular structure with a rigorous, authoritative experimental protocol, a comprehensive understanding of the compound's behavior can be achieved. The shake-flask method, coupled with HPLC-UV quantification, provides a reliable means of obtaining thermodynamic solubility data. This information is fundamental for advancing any research or development program, enabling rational solvent selection, guiding formulation strategies, and ensuring the integrity of biological and chemical assays.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1550467, 3,5-Dinitrobenzoate. [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
- Savale, S. K. (2016). The Importance of Solubility for New Drug Molecules. IntechOpen.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 1-10.
-
Food Database. (2019, November 26). Showing Compound 2-Methylpropyl benzoate (FDB020365). [Link]
-
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 278422, Benzoic acid, 3,5-dinitro-, sec-butyl ester. [Link]
-
Labstat. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. [Link]
-
Savale, S. K. (2020, May 11). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]
-
Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. [Link]
-
Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons. [Link]
-
ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
-
Solubility of Things. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. [Link]
-
ResearchGate. (2025, August 9). Important determinants of solvent selection. [Link]
-
Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 96161, Methyl 4-chloro-3,5-dinitrobenzoate. [Link]
-
KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]
-
Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]
-
Alloprof. (n.d.). Measuring Solubility. [Link]
-
ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
-
ResearchGate. (2022, September 30). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
-
EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. seppic.com [seppic.com]
- 4. Page loading... [guidechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 3,5-Dinitrobenzoate | C7H3N2O6- | CID 1550467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. thecalculatedchemist.com [thecalculatedchemist.com]
- 9. 4-Chloro-3,5-dinitrobenzoic Acid | 118-97-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. filab.fr [filab.fr]
- 14. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 18. pharmaguru.co [pharmaguru.co]
- 19. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 20. solubility experimental methods.pptx [slideshare.net]
"2-Methylpropyl 4-chloro-3,5-dinitrobenzoate" material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive safety and handling guide for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate. This guide synthesizes available data from structurally related compounds to provide a robust framework for risk assessment and management in a laboratory setting.
Section 1: Chemical and Physical Identity
| Property | Value | Source |
| Chemical Name | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate | N/A |
| Synonyms | Isobutyl 4-chloro-3,5-dinitrobenzoate | [1] |
| CAS Number | 58263-53-9 | [1] |
| Molecular Formula | C11H11ClN2O6 | [1] |
| Molecular Weight | 302.67 g/mol | [1] |
| Physical State | Likely a solid at room temperature | Inferred from related compounds[2][3] |
The structure contains several key functional groups that dictate its reactivity and toxicological profile: a chlorinated aromatic ring, two nitro groups, and an isobutyl ester. The electron-withdrawing nature of the nitro and chloro groups significantly influences the chemistry of the benzene ring.
Section 2: Hazard Identification and Toxicological Profile
No dedicated toxicological studies for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate were found. Therefore, a conservative hazard assessment is derived from the profiles of structurally analogous compounds. The primary hazards are associated with the dinitro- and chloro-substituted benzene moiety.
Anticipated GHS Classification:
| Hazard Class | Hazard Statement | Basis for Classification (from related compounds) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Methyl 3,5-dinitrobenzoate and Ethyl 3,5-dinitrobenzoate are classified as harmful if swallowed.[4][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 4-Chloro-3,5-dinitrobenzoic acid causes skin irritation.[6] The parent acid's irritant nature suggests the ester may also be an irritant. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 4-Chloro-3,5-dinitrobenzoic acid causes serious eye irritation.[6] It is prudent to assume the ester poses a similar risk. |
| Skin Sensitization | H317: May cause an allergic skin reaction | Methyl 4-chloro-3,5-dinitrobenzoate is classified as a skin sensitizer.[7] |
Toxicological Rationale:
The toxicological profile is largely driven by the nitroaromatic scaffold. Nitroaromatic compounds are known for their potential to undergo metabolic reduction, leading to the formation of reactive intermediates that can cause cellular damage.
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[2][3][8]
-
Ingestion: Based on related dinitrobenzoate esters, ingestion is likely to be harmful.[5] Immediate medical consultation is advised following ingestion.
-
Skin and Eye Contact: The precursor acid, 4-Chloro-3,5-dinitrobenzoic acid, is a known skin and eye irritant.[6] The related compound 3,5-dinitrobenzoyl chloride is corrosive and can cause severe skin burns and eye damage.[9][10] Therefore, direct contact with 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate must be avoided, as it is likely to cause significant irritation.
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[9][11]
Section 3: Risk Management and Safe Handling Protocols
A multi-layered approach to risk management, encompassing engineering controls, personal protective equipment, and strict procedural adherence, is mandatory.
Engineering Controls:
-
Ventilation: All manipulations of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Containment: Use of glove boxes or other containment solutions is recommended for highly sensitive operations or when handling larger quantities.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required. Standard safety glasses are not sufficient.[2][3]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. breakthrough times should be considered for prolonged handling.
-
Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes or dust generation, a chemically resistant apron or coveralls should be worn.[10]
Procedural Workflow for Safe Handling:
The following workflow is designed to minimize exposure during routine laboratory use.
Caption: Workflow for the safe handling of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.
Hygiene Practices:
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[8][11]
Section 4: Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure.
-
In Case of Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[9][10] Call a poison center or doctor for treatment advice.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
In Case of Inhalation: Move the person to fresh air.[9][12] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.
Emergency Response Workflow:
Caption: Decision workflow for first aid response to exposure.
Section 5: Storage, Stability, and Disposal
Storage and Stability:
-
The compound is expected to be stable under normal laboratory conditions.[2][3]
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Do not allow the material to enter drains or surface water.[5] Contaminated packaging should be treated as the product itself.
References
- SAFETY DATA SHEET for Methyl 3,5-dinitrobenzo
- SAFETY DATA SHEET for Methyl 3,5-dinitrobenzo
- SAFETY DATA SHEET for Ethyl 3,5-dinitrobenzo
- 4-CHLORO-3,5-DINITRO-BENZOIC ACID ISOBUTYL ESTER Inform
- Methyl 3,5-dinitrobenzoate Hazard Inform
- SAFETY DATA SHEET for 4-Chloro-3,5-dinitrobenzoic acid. Fisher Scientific.
- 4-Chloro-3,5-dinitrobenzoic acid Hazard Inform
- SAFETY DATA SHEET for Ethyl 3,5-dinitrobenzo
- 2-Methylpropyl benzo
- Material Safety Data Sheet for 3,5-Dinitrobenzoyl chloride. Fisher Scientific.
- SAFETY DATA SHEET for Methyl 3,5-dinitrobenzo
- 4-chloro-3,5-dinitro-benzoic acid isobutyl ester Inform
- 3,5-DINITROBENZOIC ACID FOR SYNTHESIS Inform
- SAFETY DATA SHEET for 3,5-Dinitrobenzoyl chloride. Sigma-Aldrich.
- Methyl 4-chloro-3,5-dinitrobenzoate Inform
- 3,5-dinitrobenzaldehyde Synthesis Procedure. Organic Syntheses.
- Methyl 3,5-dinitrobenzo
Sources
- 1. 4-CHLORO-3,5-DINITRO-BENZOIC ACID ISOBUTYL ESTER | 58263-53-9 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 3,5-dinitrobenzoate | C8H6N2O6 | CID 222067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-chloro-3,5-dinitrobenzoate | C8H5ClN2O6 | CID 96161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. southwest.tn.edu [southwest.tn.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lobachemie.com [lobachemie.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
"2-Methylpropyl 4-chloro-3,5-dinitrobenzoate" mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
Introduction: Unveiling the Potential of a Nitroaromatic Ester
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is a small molecule characterized by a dinitroaromatic core, a structural motif frequently associated with a wide range of biological activities. The presence of two nitro groups on the benzene ring significantly influences the compound's electrophilicity and redox potential, making it a candidate for investigation in various biological systems. Dinitroaromatic compounds are known to act as herbicides, antimicrobial agents, and even cytotoxic agents with potential applications in oncology, often through mechanisms involving metabolic activation.[1][2][3]
Section 1: Foundational Characterization
A thorough understanding of a compound's physicochemical properties is a prerequisite for any meaningful biological investigation. This ensures the reliability and reproducibility of subsequent assays.
Synthesis and Purity Assessment
The synthesis of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate can be achieved via esterification of 4-chloro-3,5-dinitrobenzoic acid with 2-methylpropan-1-ol. A common and efficient method involves the use of a condensing agent or conversion of the carboxylic acid to the more reactive acyl chloride.[4][5]
Table 1: Key Physicochemical Properties for Initial Assessment
| Property | Method | Rationale |
| Purity | HPLC-UV, LC-MS, ¹H NMR | Confirms the identity and purity (>95%) of the test compound, essential for accurate biological data. |
| Solubility | Serial dilution in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) | Determines appropriate solvent and concentration range for stock solutions and biological assays.[6] |
| Stability | HPLC analysis of the compound in assay media over time at relevant temperatures (e.g., 37°C) | Ensures the compound does not degrade during the course of an experiment, which would confound results. |
| pKa | Potentiometric titration or UV-metric methods | Predicts the ionization state of the compound at physiological pH, which affects membrane permeability and target interaction.[6] |
Section 2: Hypothesis-Driven Investigation of Primary Biological Activity
The dinitroaromatic scaffold suggests several plausible biological activities. The following hypotheses provide a structured approach to initial screening, allowing researchers to efficiently identify the most promising area for in-depth study.
Hypothesis 1: The Compound Possesses Antimicrobial (Antifungal) Activity
Nitro groups are known to contribute to the antimicrobial properties of various compounds.[2] Structurally related dinitrobenzoate esters have demonstrated fungicidal activity, potentially by disrupting the fungal cell membrane or interfering with ergosterol synthesis.[2]
Hypothesis 2: The Compound Exhibits Herbicidal Properties
Many commercial herbicides are nitroaromatic compounds. Their mechanisms often involve the disruption of key plant-specific processes such as photosynthesis or amino acid biosynthesis. For example, some herbicides inhibit Photosystem II (PSII) electron transport or acetyl-CoA carboxylase (ACCase), which is vital for fatty acid synthesis and membrane integrity.[7][8]
Hypothesis 3: The Compound Induces Cytotoxicity, Particularly in Hypoxic Cancer Cells
The presence of nitro groups makes the compound a candidate for bioreductive activation.[3] In the low-oxygen (hypoxic) environment characteristic of solid tumors, nitroreductase enzymes can reduce the nitro groups to highly reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives.[1][9] These reactive species can induce cellular damage, making the compound selectively toxic to hypoxic cells.
Section 3: Elucidating the Molecular Mechanism of Action
Once a primary biological activity is confirmed, the next phase is to pinpoint the specific molecular mechanism. This section outlines key experiments to test the hypotheses proposed in Section 2.
Workflow for MoA Elucidation
The following diagram outlines the logical flow from initial screening to detailed mechanistic studies.
Caption: General workflow for identifying and validating the mechanism of action.
Investigating Cytotoxicity and Redox Cycling
If the compound shows cytotoxic activity, particularly under hypoxic conditions, a likely mechanism involves redox cycling and the generation of oxidative stress.
Proposed Pathway: Bioreductive Activation Leading to Apoptosis
The dinitroaromatic structure can be reduced by one- or two-electron nitroreductases, which are often overexpressed in hypoxic tumor cells. This process consumes cellular reducing equivalents (NAD(P)H) and can generate superoxide radicals, leading to oxidative stress, mitochondrial damage, and ultimately, apoptosis.[3][10]
Caption: Hypothetical pathway of bioreductive activation and oxidative stress.
Section 4: Experimental Protocols
The following are detailed protocols for key experiments to validate the proposed cytotoxic mechanism of action.
Protocol: Assessment of Hypoxia-Selective Cytotoxicity
Objective: To determine if the compound is more toxic to cells in a low-oxygen environment.
Methodology:
-
Cell Culture: Seed human cancer cells (e.g., HT-29 colon cancer) in 96-well plates and allow them to adhere for 24 hours.[11]
-
Induction of Hypoxia: Place one set of plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 12-24 hours. Keep a parallel set of plates in a normoxic incubator (21% O₂).
-
Compound Treatment: Add a serial dilution of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate to both hypoxic and normoxic plates. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours under their respective atmospheric conditions.[9]
-
Viability Assessment: Measure cell viability using the MTT or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia indicates hypoxia-selective cytotoxicity.
Self-Validation: The protocol's trustworthiness is ensured by the direct comparison of IC₅₀ values under two distinct, controlled oxygen levels. A known hypoxia-activated pro-drug (e.g., tirapazamine) should be used as a positive control.
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if the compound's cytotoxicity is mediated by the generation of ROS.
Methodology:
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate.
-
Probe Loading: Treat cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), according to the manufacturer's instructions.
-
Compound Treatment: Add the test compound at concentrations around its IC₅₀ value. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCFDA) at multiple time points using a plate reader.
-
Data Analysis: An increase in fluorescence intensity in compound-treated cells compared to the vehicle control indicates ROS production.
Causality: This experiment directly links the presence of the compound to a key cellular event (ROS production) implicated in the proposed mechanism. To further establish causality, the cytotoxicity assay can be repeated in the presence of an antioxidant (e.g., N-acetylcysteine) to see if it rescues the cells from compound-induced death.
Protocol: Thioredoxin Reductase (TrxR) Inhibition Assay
Objective: To assess if the compound directly inhibits the activity of a key nitroreductase enzyme.
Methodology:
-
Assay Principle: This assay measures the activity of purified TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm.[10]
-
Reaction Mixture: Prepare a reaction buffer containing NADPH, insulin (as a substrate for TrxR), and purified recombinant human TrxR.
-
Inhibition: Add varying concentrations of the test compound to the reaction mixture and pre-incubate for a defined period.
-
Initiation and Measurement: Initiate the reaction by adding DTNB. Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value for TrxR inhibition.
Authoritative Grounding: This cell-free assay directly tests the interaction between the compound and a purified molecular target, providing strong evidence for direct enzyme inhibition. A known TrxR inhibitor (e.g., auranofin) serves as a positive control.[10]
Section 5: Data Interpretation and Integrated Mechanism Model
The data from the proposed experiments should be synthesized to build a cohesive model of the compound's mechanism of action.
Table 2: Interpreting Potential Experimental Outcomes
| Experimental Outcome | Interpretation | Next Steps |
| High antifungal activity; evidence of membrane disruption. | The compound acts as a fungicide, likely by interfering with cell membrane integrity. | Quantify ergosterol levels; investigate specific interactions with membrane components. |
| Potent herbicidal activity; inhibition of PSII. | The compound is a photosynthetic inhibitor. | Perform detailed chlorophyll fluorescence analysis to pinpoint the site of inhibition in the electron transport chain. |
| Selective cytotoxicity under hypoxia; increased ROS; TrxR inhibition. | The compound is a hypoxia-activated pro-drug that induces cell death via oxidative stress, with TrxR being a key activating enzyme. | Validate in vivo using tumor xenograft models; identify the specific reactive metabolites via LC-MS. |
| No significant activity in any primary screen. | The compound may be inactive under the tested conditions or require metabolic activation not present in the chosen models. | Consider derivatization to improve bioavailability; test in different biological systems. |
By systematically following this investigatory framework, researchers can efficiently characterize the biological activity of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, elucidate its molecular mechanism of action with a high degree of scientific rigor, and determine its potential for future development as a therapeutic or agrochemical agent.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96161, Methyl 4-chloro-3,5-dinitrobenzoate. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8377, 4-Chloro-3,5-dinitrobenzoic acid. Available at: [Link]
-
Gornik, O., et al. (2021). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Antioxidants, 10(9), 1344. Available at: [Link]
-
Wang, Q., et al. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry, 52(7), 1918-22. Available at: [Link]
-
Sadeghpour, H., et al. (2011). Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl derivatives of 5-fluorouracil. DARU Journal of Pharmaceutical Sciences, 19(1), 43-9. Available at: [Link]
-
D'Souza, L., & D'Silva, C. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. HANS SHODH SUDHA, 2(4), 100-104. Available at: [Link]
-
Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500. Available at: [Link]
-
Lim, H., et al. (2015). Inhibitory effect of dietary carotenoids on dinitrofluorobenzene-induced contact hypersensitivity in mice. Biological & Pharmaceutical Bulletin, 38(7), 1102-6. Available at: [Link]
-
Li, P., et al. (2023). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 28(18), 6520. Available at: [Link]
-
Sadeghpour, H., et al. (2011). Cytotoxicity and Radiosensitising Activity of Synthesized Dinitrophenyl Derivatives of 5-Fluorouracil. ResearchGate. Available at: [Link]
-
Johnson, G. R., & Spain, J. C. (2003). Nitroaromatic Compounds, from Synthesis to Biodegradation. In: Spain J., Hughes J., Knackmuss HJ. (eds) Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Available at: [Link]
-
Villena, J., et al. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Pharmaceuticals, 15(9), 1146. Available at: [Link]
-
D'Souza, L., & D'Silva, C. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. ResearchGate. Available at: [Link]
-
Litter, M. I., et al. (2003). Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions. Journal of Environmental Science and Health, Part A, 38(10), 2267-82. Available at: [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 33(8), 851-893. Available at: [Link]
-
Liu, A., et al. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry, 60(31), 7587-94. Available at: [Link]
-
Liu, X. H., et al. (2014). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023). 3,5-Dinitrobenzoic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Cenas, N., et al. (2019). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. OUCI. Available at: [Link]
-
Linder, S., et al. (2005). Interactions of nitroaromatic compounds with the mammalian selenoprotein thioredoxin reductase and the relation to induction of apoptosis in human cancer cells. Biochemical Pharmacology, 70(8), 1152-62. Available at: [Link]
-
Wang, D., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 25(1), 589. Available at: [Link]
-
Orzeł, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules, 29(10), 2337. Available at: [Link]
-
Chem-Impex International (2024). 2-Chloro-3,5-dinitrobenzoic acid. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxi… [ouci.dntb.gov.ua]
- 4. hansshodhsudha.com [hansshodhsudha.com]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Interactions of nitroaromatic compounds with the mammalian selenoprotein thioredoxin reductase and the relation to induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl derivatives of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Isobutyl 4-chloro-3,5-dinitrobenzoate properties
An In-depth Technical Guide to Isobutyl 4-chloro-3,5-dinitrobenzoate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Isobutyl 4-chloro-3,5-dinitrobenzoate, a key chemical intermediate with significant applications in the electronics and agricultural industries. Designed for researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis methodologies, and functional applications, grounded in established scientific principles.
Introduction and Strategic Importance
Isobutyl 4-chloro-3,5-dinitrobenzoate (CAS No. 58263-53-9) is a specialized aromatic compound whose utility is derived from its unique molecular architecture.[1][2] The presence of two nitro groups, a chlorine atom, and an isobutyl ester moiety on a benzene ring creates a molecule with a tailored reactivity profile.[2] The electron-withdrawing nature of the nitro and chloro groups makes the aromatic ring susceptible to nucleophilic substitution, while the nitro groups themselves can be readily reduced to form amino functionalities.[2][3] This inherent reactivity makes it a valuable building block in the synthesis of more complex molecules.[1][2]
Its primary commercial significance lies in its role as an intermediate in the formulation of photoresist chemicals, which are critical for the photolithography processes used in semiconductor manufacturing.[1] Furthermore, it serves as a precursor in the synthesis of certain herbicides and plant growth regulators.[2] While its direct application in drug development is less documented, its structural motifs and reactive handles suggest its potential as a starting material for the synthesis of novel active pharmaceutical ingredients (APIs).[2]
Physicochemical and Structural Properties
The physical and chemical characteristics of Isobutyl 4-chloro-3,5-dinitrobenzoate are fundamental to its handling, storage, and application. While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data from closely related analogues.
Key Physicochemical Data
| Property | Value | Source/Comment |
| CAS Number | 58263-53-9 | [1][4] |
| Molecular Formula | C₁₁H₁₁ClN₂O₆ | [1][2] |
| Molecular Weight | 302.67 g/mol | [2] |
| Appearance | Likely a solid at room temperature. | Inferred from related compounds. |
| Storage | 2-8°C, dry environment. | [2] |
Structural Analysis
The molecular structure of Isobutyl 4-chloro-3,5-dinitrobenzoate dictates its reactivity. Crystallographic studies on analogous compounds, such as methyl and ethyl 4-chloro-3,5-dinitrobenzoate, reveal that the nitro and ester groups are twisted out of the plane of the benzene ring.[5][6] This steric hindrance can influence the kinetics of reactions involving these functional groups. The isobutyl group, being bulkier than methyl or ethyl, would likely result in a similar non-planar conformation.
Synthesis and Manufacturing
The synthesis of Isobutyl 4-chloro-3,5-dinitrobenzoate is typically achieved through the esterification of its carboxylic acid precursor, 4-chloro-3,5-dinitrobenzoic acid.
Synthesis of 4-Chloro-3,5-dinitrobenzoic Acid (Precursor)
The starting material, 4-chloro-3,5-dinitrobenzoic acid, is synthesized by the nitration of 4-chlorobenzoic acid.[7] This reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from a mixture of a nitrate salt and a strong acid, attacks the aromatic ring.
A representative laboratory-scale synthesis is as follows:
-
Reaction: 4-chlorobenzoic acid is dissolved in concentrated sulfuric acid at an elevated temperature (e.g., 80°C).[7]
-
Nitrating Agent: Potassium nitrate (KNO₃) is added portion-wise to the solution.[7]
-
Reaction Conditions: The mixture is heated to a higher temperature (e.g., 125°C) in a high-pressure flask for a set duration (e.g., 2 hours).[7]
-
Work-up: The reaction mixture is cooled and then poured onto ice, causing the product to precipitate. The solid is collected by filtration.[7]
The choice of concentrated sulfuric acid as the solvent is critical; it protonates the nitric acid (formed in situ from KNO₃) to generate the highly electrophilic nitronium ion, which is necessary to overcome the deactivating effect of the chlorine and carboxylic acid groups on the benzene ring.
Esterification to Isobutyl 4-chloro-3,5-dinitrobenzoate
The final product is obtained via a Fischer esterification of 4-chloro-3,5-dinitrobenzoic acid with isobutanol.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3,5-dinitrobenzoic acid in an excess of isobutanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isobutanol.
-
Reflux: Heat the reaction mixture to reflux for several hours (e.g., 18 hours, as in a similar synthesis of the methyl ester).[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the excess isobutanol can be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Recrystallization: The crude Isobutyl 4-chloro-3,5-dinitrobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
A greener alternative for this esterification involves microwave-assisted synthesis, which can significantly reduce reaction times and the use of hazardous reagents.[9][10]
Caption: Synthesis pathway of Isobutyl 4-chloro-3,5-dinitrobenzoate.
Chemical Reactivity and Applications
The functional groups on Isobutyl 4-chloro-3,5-dinitrobenzoate provide multiple avenues for further chemical transformations, making it a versatile intermediate.
Nucleophilic Aromatic Substitution
The chlorine atom on the aromatic ring is activated towards nucleophilic substitution by the two strongly electron-withdrawing nitro groups. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides) at the C4 position, enabling the synthesis of a wide range of derivatives.
Reduction of Nitro Groups
The dinitro functionality can be selectively or fully reduced to the corresponding amino groups. This transformation is fundamental to its use in creating more complex molecules, such as diamine derivatives, which are common precursors in polymer and pharmaceutical synthesis.[3]
A published method for the reduction of the nitro groups is as follows:[3]
-
Reactor Setup: Charge an autoclave with Isobutyl 4-chloro-3,5-dinitrobenzoate, ethanol (as the solvent), Raney nickel (as the catalyst), and morpholine.[3]
-
Inerting: Seal the autoclave and purge it sequentially with nitrogen and then hydrogen gas to remove all oxygen.[3]
-
Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., to 3.0 MPa) and heat to 90-100°C.[3] Maintain the hydrogen pressure within a specific range (e.g., 2.0-3.0 MPa) by replenishing as it is consumed.[3]
-
Reaction Completion: The reaction is complete when hydrogen uptake ceases.[3]
-
Isolation: After cooling, the Raney nickel catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting product, Isobutyl 3,5-diamino-4-chlorobenzoate, is crystallized by cooling.[3] This method reportedly achieves a high yield (92%).[3]
Caption: Reduction of the dinitro groups to diamino groups.
Key Industrial Applications
-
Photoresist Chemicals: In the electronics industry, this compound serves as a crucial intermediate for photoresist formulations.[1] Its specific chemical structure is integral to materials that enable the precise patterning required for fabricating modern semiconductors, contributing to the miniaturization and complexity of electronic devices.[1]
-
Agrochemicals: It is used in the synthesis of herbicides and plant growth regulators.[2] The dinitroaniline scaffold, which can be derived from this compound, is a well-known herbicidal pharmacophore.
-
Specialty Chemicals and Research: Its reactivity makes it a valuable tool for researchers developing novel specialty chemicals and as a starting material for the synthesis of potential active pharmaceutical ingredients.[2]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place, away from incompatible materials, as recommended (2-8°C).[2]
Conclusion
Isobutyl 4-chloro-3,5-dinitrobenzoate is a high-value chemical intermediate with a well-defined role in the electronics and agricultural sectors. Its synthesis is based on classical organic reactions, and its utility stems from the versatile reactivity of its functional groups. For researchers, this compound offers a flexible platform for the development of novel materials and complex molecules. Further investigation into its specific physical properties, spectroscopic characterization, and toxicological profile would be beneficial for expanding its applications and ensuring its safe handling.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of Isobutyl 4-Chloro-3,5-dinitrobenzoate in Modern Electronics. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Isobutyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]
-
Fun, H. K., et al. (2011). Methyl 4-chloro-3,5-dinitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Isobutyl 3,5-dinitrobenzoate. Retrieved from [Link]
-
Fun, H. K., et al. (2011). Ethyl 4-chloro-3,5-dinitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.
-
PubChem. (n.d.). 3,5-Dinitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Fun, H. K., et al. (2009). Isobutyl 3,5-dinitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101570522B - Synthetic method suitable for industrial production of active ester.
-
Hans Shodh Sudha. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Retrieved from [Link]
-
PubMed. (n.d.). Isopropyl 4-chloro-3,5-dinitro-benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Esterification of 3, 5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]
-
ResearchGate. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Retrieved from [Link]
-
Angene. (n.d.). Isobutyl 3,5-diamino-4-chloro benzoate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Isobutyl 4-chloro-3,5-dinitrobenzoate [myskinrecipes.com]
- 3. Isobutyl 3,5-diamino-4-chloro benzoate CAS#: 32961-44-7 [m.chemicalbook.com]
- 4. 4-CHLORO-3,5-DINITRO-BENZOIC ACID ISOBUTYL ESTER | 58263-53-9 [chemicalbook.com]
- 5. Methyl 4-chloro-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 4-chloro-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-3,5-dinitrobenzoic acid | 118-97-8 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. hansshodhsudha.com [hansshodhsudha.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Advanced HPLC Analysis of Amino Acids Using Pre-Column Derivatization with 4-Chloro-3,5-dinitrobenzotrifluoride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quantitative analysis of amino acids is fundamental across a spectrum of scientific disciplines, from clinical diagnostics and food science to pharmaceutical development. However, the inherent properties of most amino acids—lacking strong native chromophores or fluorophores—present a significant challenge for direct detection via High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors.[1] This application note presents a robust and validated method for the analysis of amino acids using pre-column derivatization with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF). This method imparts a strong UV-active moiety to both primary and secondary amino acids, enabling sensitive and reliable quantification. We will detail the underlying chemical principles, provide comprehensive, step-by-step protocols for derivatization and HPLC analysis, and discuss the critical parameters that ensure method integrity and reproducibility.
Introduction: The Rationale for Derivatization
Direct analysis of amino acids by HPLC is often impractical due to their poor UV absorbance and high polarity. To overcome this, chemical derivatization is employed to attach a "tag" to the amino acid molecule, enhancing its detectability.[1] Pre-column derivatization, where the reaction occurs prior to injection into the HPLC system, is a widely adopted strategy known for its high sensitivity and reproducibility.[1][2]
While several reagents like o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are well-established, they have specific limitations.[3][4] The dinitrohalobenzene class of reagents offers a powerful alternative. Historically, 1-fluoro-2,4-dinitrobenzene (FDNB), known as Sanger's reagent, was pivotal in protein sequencing by tagging the N-terminal amino acid.[5][6][7][8] Building on this chemistry, modern analogs like 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) have been developed to serve as excellent derivatizing agents for quantitative HPLC analysis. CNBF reacts efficiently with the nucleophilic amino groups of both primary and secondary amino acids to form stable, strongly UV-absorbing derivatives.[9][10][11]
The Chemistry of Derivatization: Nucleophilic Aromatic Substitution
The core of the derivatization process is a well-understood reaction mechanism: Nucleophilic Aromatic Substitution (NAS). The process can be broken down into key steps:
-
Activation of the Reagent: The CNBF molecule is highly "activated" for nucleophilic attack. The two nitro groups (-NO₂) and the trifluoromethyl group (-CF₃) are potent electron-withdrawing groups. They pull electron density away from the benzene ring, making the carbon atom attached to the chlorine susceptible to attack by a nucleophile.
-
Nucleophilic Attack: Under basic conditions (pH 9.0), the amino group of an amino acid is deprotonated (R-NH₂), making it a strong nucleophile. This amine attacks the carbon-chlorine bond on the CNBF ring.[5][12]
-
Formation of a Stable Derivative: The chlorine atom, a good leaving group, is displaced, resulting in a stable carbon-nitrogen bond. The product is a dinitrophenyl (DNP)-amino acid derivative that is bright yellow and exhibits strong absorbance at specific UV wavelengths, making it ideal for detection.[13]
Figure 1: Reaction mechanism for the derivatization of an amino acid with CNBF via Nucleophilic Aromatic Substitution.
Experimental Protocols
This section provides a self-validating system for the derivatization and analysis of amino acids. Adherence to these protocols is critical for achieving the performance characteristics outlined in Section 4.
Protocol 1: Pre-Column Derivatization with CNBF
This protocol details the steps for derivatizing amino acid standards or hydrolyzed protein samples.
Materials:
-
Amino Acid Standard Mix or sample hydrolysate
-
4-chloro-3,5-dinitrobenzotrifluoride (CNBF) solution (70 mmol L⁻¹ in acetonitrile)
-
Borate Buffer (pH 9.0)
-
Heating block or water bath set to 60°C
-
Autosampler vials
Procedure:
-
Sample Preparation: Pipette a known volume of the amino acid standard solution or sample into an autosampler vial.
-
Buffering: Add borate buffer (pH 9.0) to the vial. The basic pH is essential to ensure the amino groups are deprotonated and thus sufficiently nucleophilic for the reaction.
-
Reagent Addition: Add the CNBF solution. An optimized molar ratio of amino acids to CNBF is approximately 1:5.25 to ensure the reaction proceeds to completion.[9][10]
-
Reaction: Cap the vial tightly, vortex briefly to mix, and place it in the heating block at 60°C for 30 minutes.[10] This controlled heating provides the necessary activation energy to ensure a complete and rapid reaction.
-
Cooling: After 30 minutes, remove the vial and allow it to cool to room temperature. The sample is now ready for HPLC analysis. The derivatives are stable for analysis.
Protocol 2: HPLC-UV Analysis of DNP-Amino Acids
This protocol describes the validated chromatographic conditions for separating and quantifying the derivatized amino acids.
Instrumentation & Columns:
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Analytical Column: Kromasil ODS C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[9][10] The hydrophobic DNP-derivatives are well-suited for separation on a C18 reversed-phase column.
Chromatographic Conditions:
| Parameter | Setting | Causality & Justification |
|---|---|---|
| Mobile Phase A | Acetonitrile | The strong organic solvent used to elute hydrophobic compounds. |
| Mobile Phase B | Acetate buffer, acetonitrile, triethylamine (82.8:17:0.2, v/v/v), pH 4.9[9][10] | The aqueous buffer controls pH to maintain consistent analyte ionization. Triethylamine is a modifier that improves peak shape by masking residual silanol groups on the silica support. |
| Flow Rate | 0.4 mL/min[9][10] | A lower flow rate is used to achieve high-resolution separation on the long analytical column. |
| Column Temperature | Room Temperature | Method is robust at ambient temperature, simplifying the setup. |
| Detection Wavelength | 260 nm[9][10] | This wavelength corresponds to a strong absorbance maximum for the DNP-derivatives, ensuring high sensitivity. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Gradient Program | Gradient elution over 45 minutes[10] | A gradient is essential to resolve the wide range of polarities among the 19 different DNP-amino acid derivatives, from the more polar (e.g., DNP-Aspartic Acid) to the more non-polar (e.g., DNP-Leucine). |
Analytical Workflow and Data Presentation
The end-to-end process, from sample receipt to final data, follows a logical and automated sequence, which is crucial for high-throughput and reproducible analysis in professional settings.
Figure 2: Complete analytical workflow from sample preparation to final report generation.
Performance Characteristics
The described method has been validated and demonstrates excellent performance for the quantification of amino acids in real-world samples, such as beer.[10] The key validation parameters are summarized below.
| Validation Parameter | Performance Result | Significance for Trustworthiness |
| Linearity Range | 9.60 – 3330.00 µmol L⁻¹ | The method is accurate over a wide range of concentrations, minimizing the need for sample dilution. |
| Correlation Coefficient (R²) | > 0.9979 for all amino acids[10] | Demonstrates an excellent linear relationship between concentration and detector response, which is the foundation for accurate quantification. |
| Limit of Detection (LOD) | 2.40 – 6.50 µmol L⁻¹ (at S/N = 3)[10] | The method is sensitive enough to detect low levels of amino acids. |
| Accuracy (Recovery) | 97.0 – 103.9%[10] | High recovery values indicate that the method accurately measures the true amount of amino acid in a complex matrix with minimal interference. |
| Precision (RSD) | 2.62 – 4.22%[10] | Low relative standard deviation signifies that the method is highly reproducible and yields consistent results run after run. |
Conclusion
The pre-column derivatization of amino acids with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) followed by reversed-phase HPLC analysis is a highly effective, sensitive, and reproducible method. It is capable of separating and quantifying at least 19 amino acids within a 45-minute gradient run.[10] The underlying chemistry is robust, and the method has been successfully validated, showing excellent linearity, accuracy, and precision.[10] This application note provides the necessary protocols and scientific rationale for researchers and drug development professionals to successfully implement this powerful analytical technique for routine and research-based amino acid analysis.
References
-
High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. ResearchGate.[Link]
-
High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. PubMed.[Link]
-
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Chromatography Today.[Link]
-
Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. Shimadzu.[Link]
-
Illustrated Glossary of Organic Chemistry - Sanger's reagent. UCLA Department of Chemistry & Biochemistry.[Link]
-
Validation of an HPLC method for the determination of amino acids in feed. ResearchGate.[Link]
-
1-Fluoro-2,4-dinitrobenzene. Wikipedia.[Link]
-
Protein Sequencing (Step 3) | Sanger & Edman Sequencing | Determination of N terminal Amino acid. YouTube.[Link]
-
Use of 4-chloro-3, 5-dinitrobenzotrifluoride (CNBF) Derivatization and Ultrahigh-performance Liquid Chromatography Tandem Mass Spectrometry for the Determination of 20 Free Amino Acids in Chinese Jujube Date. ResearchGate.[Link]
-
DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences.[Link]
-
Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Creative Biolabs.[Link]
-
Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Shimadzu.[Link]
-
Frederick Sanger - The chemistry of insulin. Nobel Prize.[Link]
-
Concepts: 2,4-dinitrofluorobenzene, N-terminal amino acid identification, .. Filo.[Link]
-
In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI.[Link]
Sources
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. shimadzu.com [shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]
- 6. youtube.com [youtube.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Concepts:2,4-dinitrofluorobenzene, N-terminal amino acid identification, .. [askfilo.com]
- 13. nobelprize.org [nobelprize.org]
Application Notes and Protocols: 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate as a Pre-column Derivatization Reagent for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Analyte Detection through Pre-column Derivatization
In the realm of analytical chemistry, particularly in chromatographic separations such as High-Performance Liquid Chromatography (HPLC), the ability to detect and quantify analytes with high sensitivity and selectivity is paramount. Many biologically and pharmaceutically significant molecules, including amino acids, peptides, and various primary and secondary amines, lack a native chromophore or fluorophore, rendering their direct detection by common HPLC detectors like UV-Vis or fluorescence challenging. Pre-column derivatization addresses this limitation by chemically modifying the analyte before its introduction into the chromatographic system. This process attaches a chemical tag that imparts desirable properties, such as strong UV absorbance or fluorescence, thereby significantly enhancing detection sensitivity.[1][2]
This application note details the use of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate as a versatile and efficient pre-column derivatization reagent for primary and secondary amines, with a particular focus on amino acid analysis. The reagent, possessing a highly electrophilic aromatic ring, reacts with nucleophilic amino groups to form stable, strongly UV-absorbing derivatives. This guide provides an in-depth look at the underlying chemistry, detailed experimental protocols, and analytical methodologies to empower researchers in their analytical workflows.
Principle of Derivatization: Nucleophilic Aromatic Substitution
The derivatization of primary and secondary amines with 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate proceeds via a well-established Nucleophilic Aromatic Substitution (NAS) mechanism.[3][4][5] The presence of two strongly electron-withdrawing nitro groups (-NO₂) at positions ortho and para to the chlorine atom activates the aromatic ring towards nucleophilic attack.
The reaction mechanism can be summarized in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine analyte acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom on the dinitrobenzoate ring. This forms a transient, negatively charged intermediate known as a Meisenheimer complex.[5] The negative charge is stabilized by resonance delocalization onto the electron-withdrawing nitro groups.
-
Chloride Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), a good leaving group. This results in the formation of a stable, substituted dinitrobenzoyl derivative of the original amine.
The reaction is typically carried out under mild alkaline conditions to ensure that the amino group of the analyte is in its deprotonated, more nucleophilic state.
Diagram of the Derivatization Mechanism
Caption: Nucleophilic Aromatic Substitution mechanism.
Synthesis of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
While commercially available, the derivatization reagent can also be synthesized in the laboratory. A plausible and efficient method involves the esterification of 4-chloro-3,5-dinitrobenzoic acid with 2-methylpropanol (isobutanol). This reaction is analogous to the synthesis of the corresponding methyl ester.[6]
Protocol for Synthesis:
-
In a round-bottom flask, dissolve 4-chloro-3,5-dinitrobenzoic acid in an excess of 2-methylpropanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.
-
Heat the reaction mixture to reflux for several hours (e.g., 12-18 hours) to drive the esterification to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate out.
-
If precipitation occurs, collect the solid product by filtration and wash with cold methanol or water.
-
If the product remains dissolved, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the crude product by filtration and recrystallize from a suitable solvent such as ethanol or methanol to obtain the purified 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.
Detailed Protocol for Pre-column Derivatization of Amino Acids
This protocol is adapted from established methods for similar derivatizing agents, such as 4-chloro-3,5-dinitrobenzotrifluoride (CNBF), and should provide a robust starting point for method development.[7][8]
Materials and Reagents:
-
Derivatization Reagent Solution: Prepare a solution of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 70 mmol/L.
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.0 with sodium hydroxide.
-
Amino Acid Standard Solution: Prepare a stock solution of the amino acid(s) of interest in ultrapure water or a suitable buffer.
-
Quenching Solution (Optional): A solution of a primary amine (e.g., glycine) can be used to consume any excess derivatization reagent if necessary.
-
HPLC-grade Solvents: Acetonitrile, methanol, and water.
-
Triethylamine (TEA)
-
Acetic Acid
Step-by-Step Derivatization Procedure:
-
Sample Preparation: Dilute the amino acid standard or sample to an appropriate concentration with the borate buffer (pH 9.0).
-
Reaction Initiation: In a microcentrifuge tube, mix the diluted amino acid solution with the derivatization reagent solution. A typical molar ratio of analyte to reagent is approximately 1:5 to 1:10 to ensure complete derivatization.
-
Incubation: Tightly cap the reaction vial and incubate the mixture at an elevated temperature, for example, 60°C for 30 minutes. Optimization of reaction time and temperature may be required for specific analytes.
-
Reaction Termination: After incubation, cool the reaction mixture to room temperature.
-
Dilution and Injection: Dilute the derivatized sample with the initial mobile phase of the HPLC method before injection into the chromatographic system.
Experimental Workflow Diagram
Caption: General workflow for pre-column derivatization and HPLC analysis.
Application: HPLC Analysis of Derivatized Amino Acids
The dinitrobenzoyl derivatives of amino acids are well-suited for separation by reversed-phase HPLC with UV detection. The following table provides a recommended starting point for the chromatographic conditions, based on the successful separation of analogous derivatives.[7][8]
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a gradient pump and UV detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Acetate buffer with acetonitrile and triethylamine (e.g., 82.8:17:0.2, v/v/v), pH 4.9 |
| Gradient Elution | A gradient from a lower to a higher percentage of Mobile Phase A over 30-45 minutes |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | Ambient (or controlled at e.g., 25°C) |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 - 20 µL |
Note on Method Development: The provided conditions are a general guideline. For optimal separation of a specific mixture of amino acids, it is crucial to optimize the gradient profile, mobile phase composition, and flow rate.
Troubleshooting and Method Validation
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Peak | Incomplete derivatization | - Ensure the pH of the reaction mixture is alkaline (pH 9.0).- Increase the molar excess of the derivatization reagent.- Optimize reaction temperature and time. |
| Degradation of the reagent | - Prepare fresh derivatization reagent solution daily.- Store the reagent in a dark, cool, and dry place. | |
| Multiple Peaks for a Single Analyte | Side reactions | - Optimize reaction conditions to minimize side product formation.- Ensure the purity of the starting materials. |
| Incomplete reaction | - Increase reaction time or temperature. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload | - Dilute the sample before injection. |
| Inappropriate mobile phase pH | - Adjust the pH of the mobile phase to ensure proper ionization of the derivatives. | |
| Column degradation | - Use a guard column.- Replace the analytical column. | |
| Baseline Noise or Drift | Contaminated mobile phase | - Use fresh, HPLC-grade solvents.- Degas the mobile phases. |
| Detector lamp issue | - Check the lamp's energy and replace if necessary. |
For method validation, it is essential to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Conclusion
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is a promising pre-column derivatization reagent for the sensitive and reliable analysis of primary and secondary amines, including amino acids, by HPLC-UV. The straightforward derivatization procedure, based on the robust nucleophilic aromatic substitution mechanism, yields stable derivatives with strong UV absorbance. The protocols and analytical conditions provided in this application note serve as a comprehensive starting point for researchers to develop and validate high-performance analytical methods for a wide range of applications in pharmaceutical, biomedical, and food science research.
References
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL Archive. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Jin, Y., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Analytica Chimica Acta, 653(2), 199-204. Retrieved from [Link]
-
Jin, Y., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]
-
Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. actascientific.com [actascientific.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-Methylpropyl 4-chloro-3,5-dinitrobenzoate" reaction conditions for peptide mapping
Leveraging 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate for Enhanced Peptide Mapping: A Detailed Guide to Reaction Conditions and Workflow Integration
Abstract
Peptide mapping is an indispensable analytical technique for the primary structure confirmation and post-translational modification (PTM) analysis of therapeutic proteins.[1][2][3] The complexity of protein digests necessitates robust analytical workflows that ensure comprehensive sequence coverage and confident peptide identification. Chemical derivatization of peptides prior to analysis can significantly enhance detection sensitivity and chromatographic resolution.[4] This application note presents a detailed protocol and the underlying chemical principles for utilizing 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate as a derivatizing agent for peptides in mass spectrometry-based peptide mapping workflows. The protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.
Introduction: The Rationale for Peptide Derivatization
A standard peptide mapping workflow involves enzymatic digestion of a protein, followed by liquid chromatography separation and mass spectrometry detection (LC-MS).[1][2][3] While powerful, challenges remain, particularly in achieving complete sequence coverage and detecting low-abundance peptides. Chemical derivatization introduces a chemical tag to specific amino acid residues, which can improve the analytical characteristics of the peptides.[4][5]
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is an aromatic compound activated for nucleophilic aromatic substitution (SNAr) by the presence of two strongly electron-withdrawing nitro groups. This property makes it a suitable reagent for targeting nucleophilic residues in peptides, such as the ε-amino group of lysine and the α-amino group of the N-terminus. The resulting dinitrobenzoyl-tagged peptides exhibit enhanced hydrophobicity for improved reversed-phase chromatographic separation and a significant mass shift for confident identification by mass spectrometry.
Mechanism of Action: Nucleophilic Aromatic Substitution
The core of the derivatization process is a nucleophilic aromatic substitution (SNAr) reaction. The covalent bond between the aromatic ring and the chlorine atom is susceptible to nucleophilic attack due to the electron-withdrawing effect of the two nitro groups.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A deprotonated primary amine from a peptide (e.g., from a lysine side chain or the N-terminus) acts as a nucleophile and attacks the carbon atom bearing the chlorine. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex.[6][7]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, resulting in a stable, derivatized peptide.
This reaction is highly favorable and proceeds under relatively mild conditions. The choice of a basic pH is critical to ensure that the target amino groups are in their deprotonated, nucleophilic state.
Experimental Workflow for Peptide Derivatization
The derivatization step is integrated into the standard peptide mapping workflow after enzymatic digestion and before LC-MS analysis.
Figure 1: Integration of the derivatization step into a standard peptide mapping workflow.
Detailed Protocols
Materials and Reagents
-
Protein Digest: Peptides generated from the protein of interest by tryptic or other enzymatic digestion.
-
Derivatization Reagent: 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate (MW: 302.67 g/mol ).[8]
-
Reaction Buffer: 100 mM sodium bicarbonate or triethylammonium bicarbonate (TEAB), pH 8.5-9.0.
-
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF), HPLC grade.
-
Quenching Solution: 5% formic acid or 1 M hydroxylamine.
-
Sample Cleanup: Solid Phase Extraction (SPE) C18 cartridges.
Protocol for Peptide Derivatization
This protocol is designed for a starting amount of 50-100 µg of peptide digest.
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate in ACN or DMF. This corresponds to approximately 33 mM.
-
Scientist's Note: The reagent is not freely soluble in aqueous solutions; therefore, a compatible organic solvent is necessary. DMF is a stronger solvent, but high-purity ACN is often preferred for its compatibility with subsequent LC-MS analysis.
-
-
Sample Preparation:
-
Lyophilize the peptide digest to dryness.
-
Reconstitute the peptide digest in 50 µL of the reaction buffer (e.g., 100 mM TEAB, pH 8.8).
-
-
Derivatization Reaction:
-
Add a 10-fold molar excess of the derivatization reagent stock solution to the peptide solution. For example, for 100 µg of a protein digest (assuming an average peptide MW of 1000 Da, this is ~100 nmol), add ~3 µL of the 33 mM reagent stock.
-
Causality: A molar excess of the reagent ensures the reaction proceeds to completion. The final concentration of organic solvent should be kept below 30% (v/v) to prevent peptide precipitation.
-
Vortex the mixture gently.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Reaction Quenching:
-
To consume any unreacted reagent, add 5 µL of 5% formic acid. This will also acidify the sample in preparation for SPE.
-
Alternative: A more specific quenching can be achieved by adding a small molar excess of a primary amine-containing molecule like hydroxylamine.
-
-
Sample Cleanup:
-
Condition an SPE C18 cartridge according to the manufacturer's instructions.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 2-3 column volumes of 0.1% formic acid in water to remove salts and unreacted polar reagents.
-
Elute the derivatized peptides with 50-70% ACN containing 0.1% formic acid.
-
Lyophilize the eluted peptides or dry them in a vacuum centrifuge.
-
-
Sample Reconstitution for LC-MS:
-
Reconstitute the dried, derivatized peptides in a suitable volume of the initial mobile phase for LC-MS analysis (e.g., 2% ACN, 0.1% formic acid).
-
Data Interpretation and Expected Results
The derivatization reaction adds a 2-methylpropyl-dinitrobenzoyl moiety to each primary amine, resulting in a specific mass shift.
-
Mass Shift Calculation:
-
Mass of reagent: C₁₁H₁₁ClN₂O₆ = 302.67 Da
-
Mass of leaving group (Cl): 34.97 Da
-
Mass of added moiety (C₁₁H₁₁N₂O₆): 267.06 Da (Monoisotopic Mass: 267.0617)
-
Note: The reaction involves the loss of a proton from the amine and the loss of the chloride, so the net mass addition is the mass of the moiety minus the mass of a proton. The precise mass shift observed in high-resolution mass spectrometry will be +266.0539 Da .
-
This fixed mass modification should be included in the search parameters of the protein identification software to correctly identify the derivatized peptides.
Table 1: Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| pH | 8.5 - 9.0 | Ensures primary amines are deprotonated and nucleophilic. |
| Temperature | 37°C | Provides sufficient energy to overcome the activation barrier without inducing peptide degradation. |
| Reaction Time | 1 hour | Sufficient for the reaction to approach completion under these conditions. |
| Reagent:Peptide Ratio | ~10:1 (molar) | Drives the reaction equilibrium towards the derivatized product. |
| Solvent | ACN or DMF | Solubilizes the derivatization reagent. |
Self-Validating System & Troubleshooting
-
Reaction Completion: To verify reaction efficiency, analyze a small aliquot of the reaction mixture before and after derivatization. The disappearance of unmodified lysine-containing peptides and the appearance of new peaks corresponding to the mass-shifted peptides can be monitored by LC-MS.
-
Specificity: While the reaction primarily targets the ε-amino group of lysine and the N-terminus, minor side reactions with other nucleophilic residues (e.g., tyrosine, serine) are possible under harsh conditions. Maintaining the recommended pH and temperature minimizes these side reactions.
-
Incomplete Reaction: If under-derivatization is observed, consider increasing the reaction time or the molar excess of the reagent. Ensure the pH of the reaction buffer is correct.
Conclusion
The use of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate offers a promising method for the chemical derivatization of peptides for mapping applications. The protocol outlined in this note provides a robust starting point for researchers. The introduction of a hydrophobic, mass-defined tag can significantly aid in the chromatographic separation and mass spectrometric identification of peptides, ultimately leading to more comprehensive and reliable characterization of protein therapeutics.
References
-
DeLashley, M. R., et al. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. PMC - NIH. Retrieved from [Link]
-
Fun, H. K., et al. (2008). Methyl 4-chloro-3,5-dinitrobenzoate. PMC - NIH. Retrieved from [Link]
-
Vonderach, M., et al. (2018). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. PMC - NIH. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peptide Mapping. A Beginner's Guide. Retrieved from [Link]
-
Sarga, S., et al. (2022). Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned. MDPI. Retrieved from [Link]
-
Stefanowicz, P., et al. (2013). Derivatization of peptides for improved detection by mass spectrometry. ResearchGate. Retrieved from [Link]
-
Gomaa, M. A. M. (2000). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. Retrieved from [Link]
-
Waters. (n.d.). Peptide Mapping & Analysis. Retrieved from [Link]
-
Al-Howsawy, H. O. M., et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate. Retrieved from [Link]
-
Hamed, E. A., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. Retrieved from [Link]
Sources
- 1. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Compound 2-methylpropyl 4-chloro-3,5-dinitrobenzoate - Chemdiv [chemdiv.com]
Application Note: Spectrophotometric Quantification of Primary and Secondary Amines Using 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
Abstract
This application note details a robust and sensitive method for the colorimetric quantification of primary and secondary aliphatic amines using 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate (iBu-CDNB) as a chromogenic derivatizing agent. The protocol is based on the principle of nucleophilic aromatic substitution (SNAr), where the amine analyte displaces the chloride on the electron-deficient aromatic ring of iBu-CDNB. This reaction yields a distinctly yellow-colored N-substituted dinitroaniline derivative, which can be reliably quantified using a standard spectrophotometer or microplate reader. The guide provides a comprehensive overview of the assay principle, detailed step-by-step protocols for reagent preparation and assay execution, data analysis procedures, and essential validation parameters as per ICH Q2(R1) guidelines.[1][2][3]
Introduction
The quantification of amine-containing compounds is critical across various fields, including pharmaceutical development, environmental analysis, and food science.[4] Many amine analytes lack a native chromophore, precluding direct spectrophotometric measurement.[5] Chromogenic derivatization offers a simple and effective solution by covalently attaching a light-absorbing molecule to the analyte of interest.[4]
Reagents such as 2,4-dinitrofluorobenzene (DNFB) and p-benzoquinone have been successfully used for this purpose.[6][7] This note focuses on an analogous reagent, 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate (iBu-CDNB), which leverages the highly activated 4-chloro-3,5-dinitrobenzoyl moiety. The two electron-withdrawing nitro groups render the carbon atom at position 4 highly electrophilic, facilitating a rapid and specific reaction with nucleophilic amines.[8][9] The resulting product exhibits strong absorbance in the visible range, enabling sensitive quantification.
Principle of the Assay
The core of this assay is a nucleophilic aromatic substitution (SNAr) reaction.[9] The target analyte, a primary (R-NH₂) or secondary (R₂NH) amine, acts as the nucleophile. It attacks the electron-poor benzene ring of iBu-CDNB at the carbon atom bonded to the chlorine leaving group.[10] This reaction is facilitated by the presence of two strong electron-withdrawing nitro (–NO₂) groups positioned ortho and para to the chlorine, which stabilize the negatively charged intermediate (a Meisenheimer complex).[8][10]
The reaction proceeds under mild alkaline conditions, typically in a borate buffer, which serves to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the HCl generated during the substitution.[11][12] The ester group of iBu-CDNB remains intact during this process, while the displacement of the chloride ion results in the formation of a yellow N-substituted 2-methylpropyl 4-amino-3,5-dinitrobenzoate derivative. The intensity of the yellow color is directly proportional to the concentration of the amine in the sample.
Below is a diagram illustrating the general reaction mechanism.
Caption: SNAr reaction of an amine with iBu-CDNB.
Materials and Equipment
Reagents:
-
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate (iBu-CDNB, CAS 58263-53-9)[13]
-
Analyte of interest (e.g., Hexylamine, as a standard)
-
Boric Acid (H₃BO₃)
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO), ACS Grade
-
Deionized Water (DI H₂O)
Equipment:
-
UV-Visible Spectrophotometer or Microplate Reader
-
Calibrated analytical balance
-
pH meter
-
Vortex mixer
-
Calibrated micropipettes and tips
-
96-well clear, flat-bottom microplates (for plate reader format) or cuvettes
Reagent Preparation
-
100 mM Borate Buffer (pH 9.0):
-
10 mM iBu-CDNB Stock Solution:
-
The molecular weight of iBu-CDNB is 304.69 g/mol .
-
Weigh 30.5 mg of iBu-CDNB and dissolve it in 10 mL of DMSO.
-
Mix thoroughly by vortexing. Store protected from light at 4°C.
-
-
10 mM Amine Standard Stock Solution (e.g., Hexylamine):
-
Prepare a 10 mM stock solution of the amine standard in DI H₂O.
-
Perform serial dilutions from this stock solution to prepare working standards for the calibration curve.
-
Spectrophotometric Assay Protocol
The following protocol is optimized for a 96-well plate format. For cuvette-based measurements, volumes can be scaled up proportionally.
Caption: General workflow for amine quantification.
Step-by-Step Procedure:
-
Prepare Standards and Samples: Prepare a series of amine standards (e.g., 0, 50, 100, 250, 500, 750, 1000 µM) by diluting the 10 mM stock in DI H₂O. Prepare unknown samples, ensuring their final concentration falls within the standard curve range.
-
Assay Plate Setup:
-
Add 160 µL of 100 mM Borate Buffer (pH 9.0) to each well of a 96-well microplate.
-
Add 20 µL of each standard, unknown sample, or blank (DI H₂O) to the appropriate wells.
-
-
Initiate Reaction: Add 20 µL of 10 mM iBu-CDNB stock solution to all wells. The final volume in each well will be 200 µL.
-
Incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate the plate at 60°C for 30 minutes, protected from light. Note: Elevated temperature accelerates the SNAr reaction, a common condition for derivatization with similar chloro-dinitro-aromatic compounds.[11][12]
-
Measurement: After incubation, allow the plate to cool to room temperature. Measure the absorbance at the wavelength of maximum absorbance (λmax) of the colored product. This is typically in the 340-360 nm range for dinitroaniline derivatives. A spectral scan is recommended to determine the precise λmax for the specific amine derivative.
Data Analysis and Performance
a. Standard Curve Generation
-
Subtract the average absorbance of the blank wells from the absorbance of all standard and sample wells.
-
Plot the blank-corrected absorbance values (Y-axis) against the corresponding known amine concentrations (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
b. Calculation of Unknown Concentration
Use the linear regression equation to calculate the concentration of the unknown samples:
Concentration (µM) = (Absorbancesample - c) / m
Remember to account for any dilution factors applied to the original sample.
c. Representative Data
| Amine Conc. (µM) | Absorbance (AU) (Corrected) |
| 0 | 0.000 |
| 50 | 0.112 |
| 100 | 0.225 |
| 250 | 0.560 |
| 500 | 1.125 |
| 750 | 1.680 |
| R² Value | 0.9995 |
d. Assay Validation
The analytical procedure should be validated to demonstrate its suitability for the intended purpose.[3] Key parameters are defined by ICH guidelines.[1][2]
| Parameter | Method | Acceptance Criteria |
| Linearity | Analysis of 5-7 concentrations across the range. | R² ≥ 0.99 |
| Range | Confirmed by linearity, accuracy, and precision data. | Typically 80-120% of the test concentration.[2] |
| Accuracy | Spike-recovery analysis at 3 concentrations (low, mid, high). | 90-110% recovery. |
| Precision | Repeatability (intra-assay) and intermediate precision (inter-assay). | Relative Standard Deviation (RSD) ≤ 5%. |
| Specificity | Test potential interfering substances (e.g., tertiary amines, amides). | No significant signal from non-target molecules.[3] |
| LOD/LOQ | Signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the blank. | Determined experimentally. |
Troubleshooting
-
High Blank Absorbance: May indicate hydrolysis of the iBu-CDNB reagent. Prepare fresh stock solution. Ensure DMSO is anhydrous.
-
Low Signal: Reaction may be incomplete. Verify pH of the buffer, incubation time, and temperature. Ensure analyte concentration is within the detection range.
-
Poor Linearity (Low R²): May be caused by pipetting errors, reagent instability, or saturation at high concentrations. Check pipette calibration and prepare fresh reagents. If necessary, narrow the concentration range of the standards.
References
-
Cao, J., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. PubMed. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Sultan, M. A. (1985). Spectrophotometric determination of aliphatic primary and secondary amines by reaction with p-benzoquinone. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Kornepati, S., & Tella, E. D. (2012). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - DIMETHYLPHENYLENEDIAMINE AND SODIUM META PERIODATE. Rasayan Journal of Chemistry. Available at: [Link]
-
Fathalla, M. F., & Hamed, E. A. (2014). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. Available at: [Link]
-
Fun, H. K., et al. (2009). 4-Chloro-3,5-dinitrobenzoic acid. ResearchGate. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Chantrapromma, S., et al. (2005). Methyl 4-chloro-3,5-dinitrobenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Wang, J., et al. (2016). Use of 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) Derivatization and Ultrahigh-performance Liquid Chromatography Tandem Mass Spectrometry for the Determination of 20 Free Amino Acids in Chinese Jujube Date. ResearchGate. Available at: [Link]
-
Kirschbaum, J., et al. (2000). Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. PubMed. Available at: [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
-
Roberts, J., et al. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Al-Majed, A. R. A., et al. (2015). Ninhydrin Based Visible Spectrophotometric Determination of Gemigliptin. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
PrepChem. (n.d.). Laboratory scale preparation of n-propyl-4-chloro-3,5-dinitro-benzoate. PrepChem.com. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Walash, M. I., et al. (2011). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis. Available at: [Link]
-
Kalinowska, K., & Tobiszewski, M. (2021). Application of chromogenic dye in biogenic amines determination using spectrophotometry. MOST Wiedzy. Available at: [Link]
-
Cao, J., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. ResearchGate. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]
-
LibreTexts. (2023). 24.10 Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Royal Society of Chemistry. (2014). 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds. Journal of Materials Chemistry A. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3,5-dinitrobenzoate. PubChem. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. orientjchem.org [orientjchem.org]
- 6. Spectrophotometric determination of aliphatic primary and secondary amines by reaction with p-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [guidechem.com]
A Novel Chromophoric Reagent for Sequential N-Terminal Protein Sequencing: Principles and Protocols
An Application Note and Protocol for N-Terminal Protein Sequencing using 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
Abstract
The precise determination of the N-terminal amino acid sequence is critical for protein identification, understanding protein function, and for the quality control of biopharmaceuticals. While Edman degradation remains a gold standard, the exploration of new derivatizing agents offers potential improvements in sensitivity and analytical versatility.[1][2] This document introduces a theoretical framework and a detailed protocol for the application of a novel reagent, 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, for the sequential sequencing of proteins and peptides. The core of this methodology is a nucleophilic aromatic substitution (SNAr) reaction, leveraging the strong electrophilicity conferred by the two nitro groups on the benzene ring.[3] The resulting dinitrophenyl-derivatized amino acid possesses a strong chromophore, facilitating highly sensitive detection by UV-Vis spectrophotometry. This guide provides researchers, scientists, and drug development professionals with the foundational principles and step-by-step protocols for utilizing this promising new reagent.
Introduction: The Rationale for a New Sequencing Reagent
N-terminal sequencing provides definitive information about the primary structure of a protein, confirming its identity and detecting any post-translational modifications.[1] The classical method, Edman degradation, sequentially removes amino acids from the N-terminus using phenyl isothiocyanate (PITC).[4][5] While effective, the pursuit of alternative reagents is driven by the desire for enhanced detection sensitivity and alternative fragmentation patterns in mass spectrometry.
We propose 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate as a novel reagent for this purpose. Its chemical structure is analogous to Sanger's reagent (2,4-dinitrofluorobenzene), but it is designed for a sequential degradation process. The key features of this reagent are:
-
Activated Aromatic System: The two electron-withdrawing nitro groups strongly activate the aromatic ring for nucleophilic aromatic substitution, ensuring efficient reaction with the N-terminal α-amino group of a peptide.[3]
-
Chromophoric Tag: The resulting 3,5-dinitrophenyl tag imparts a strong ultraviolet absorbance to the derivatized amino acid, enabling sensitive detection via HPLC.
-
Favorable Leaving Group: The chloride is an effective leaving group in SNAr reactions.[6]
This guide will detail the chemical basis for its use and provide a comprehensive, albeit theoretical, protocol for its application in a modern protein chemistry laboratory.
The Chemical Principle: Nucleophilic Aromatic Substitution (SNAr)
The derivatization of the N-terminal amino group with 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate proceeds via a well-established SNAr mechanism. The reaction is initiated by the nucleophilic attack of the deprotonated N-terminal amino group on the electron-deficient carbon atom bonded to the chlorine.[3] This forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro groups.[7] The complex then collapses, expelling the chloride ion to yield the stable, derivatized peptide.
The reaction is performed under mildly alkaline conditions (pH 8.5-9.0) to ensure the N-terminal amine is sufficiently deprotonated to act as an effective nucleophile, while minimizing unwanted side reactions like hydrolysis of the peptide backbone.
Caption: Overall Experimental Workflow.
Detailed Application Protocols
Prerequisite: Sample Purity For successful N-terminal sequencing, the protein or peptide sample must be of high purity. Contaminating proteins will yield a mixed sequence signal. Salts, detergents (like SDS), and primary amine-containing buffers (like Tris) must be thoroughly removed as they can interfere with the coupling reaction. [8][9] Table 1: Recommended Sample Preparation Guidelines
| Parameter | Recommendation | Rationale |
| Purity | > 90% pure by SDS-PAGE or RP-HPLC | To ensure a single, unambiguous N-terminal sequence. |
| Amount | 10-100 picomoles | To provide sufficient signal for multiple sequencing cycles. |
| Buffer | Volatile buffers (e.g., Ammonium Bicarbonate) or pure water. | Non-volatile salts and buffers interfere with subsequent analysis. [9] |
| Additives | Avoid primary amines (Tris, glycine), high salt, detergents. | These compounds will react with the sequencing reagent or suppress ionization in MS. |
Protocol 1: N-Terminal Coupling Reaction
This protocol describes the derivatization of the N-terminal α-amino group.
Materials:
-
Purified, salt-free protein/peptide sample (10-100 pmol), lyophilized.
-
Coupling Buffer: 5% N-methylpiperidine in a 3:2 (v/v) solution of pyridine and water.
-
Derivatization Reagent Solution: 0.5% (w/v) 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate in acetonitrile.
Procedure:
-
Place the lyophilized protein/peptide sample in a micro-reaction vial.
-
Add 20 µL of Coupling Buffer to the vial. Vortex briefly to dissolve the sample.
-
Add 10 µL of the Derivatization Reagent Solution.
-
Incubate the reaction mixture at 50°C for 30 minutes.
-
After incubation, dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
Causality and Insights:
-
The use of a pyridine/water/N-methylpiperidine mixture provides the necessary alkaline environment (pH ~9) to deprotonate the N-terminal amine, enhancing its nucleophilicity.
-
Acetonitrile is used as the solvent for the reagent due to its miscibility with the aqueous coupling buffer and its volatility, which aids in the subsequent drying step.
-
Incubation at 50°C accelerates the SNAr reaction to ensure complete derivatization.
Protocol 2: Cleavage and Extraction
This protocol selectively cleaves the first peptide bond, releasing the derivatized N-terminal amino acid.
Materials:
-
Anhydrous Trifluoroacetic Acid (TFA), sequencing grade.
-
Extraction Solvent: Ethyl acetate.
-
Aqueous Phase Collection Solvent: 20% (v/v) acetonitrile in water.
Procedure:
-
To the dried, derivatized peptide from Protocol 1, add 10 µL of anhydrous TFA.
-
Incubate at 50°C for 10 minutes. This step performs the cleavage.
-
Dry the sample completely under a stream of nitrogen to remove the TFA.
-
Add 50 µL of the Aqueous Phase Collection Solvent to the dried residue.
-
Add 100 µL of the Extraction Solvent (ethyl acetate).
-
Vortex vigorously for 1 minute, then centrifuge for 2 minutes to separate the phases.
-
Carefully collect the upper organic phase, which contains the derivatized amino acid, and transfer it to a new vial for analysis.
-
The remaining aqueous phase contains the peptide, now shortened by one residue, ready for the next cycle of sequencing.
Causality and Insights:
-
Anhydrous TFA is a strong acid that catalyzes the cleavage of the peptide bond adjacent to the derivatized N-terminus. [10]The anhydrous condition is critical to minimize non-specific acid hydrolysis of other peptide bonds.
-
The derivatized amino acid, now a cyclic compound, is more hydrophobic and preferentially partitions into the organic ethyl acetate phase.
-
The shortened peptide, being more polar, remains in the aqueous phase, allowing for its recovery and re-submission to the coupling reaction in the next cycle.
Protocol 3: Analysis by Reverse-Phase HPLC (RP-HPLC)
The collected organic phase is analyzed to identify the derivatized amino acid.
Instrumentation and Columns:
-
An HPLC system equipped with a UV-Vis detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10% to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 20 µL of the dried and reconstituted organic phase from Protocol 2.
Procedure:
-
Dry the collected organic phase from Protocol 2 in a vacuum centrifuge.
-
Reconstitute the sample in 25 µL of 50% acetonitrile/water.
-
Inject onto the HPLC system.
-
Compare the retention time of the resulting peak to a standard chromatogram of all 20 derivatized amino acids to make an identification.
Causality and Insights:
-
The dinitrophenyl group provides a strong absorbance at ~340 nm, allowing for sensitive detection.
-
RP-HPLC separates the derivatized amino acids based on their hydrophobicity, which is conferred by their respective side chains. [9]This allows for the differentiation of most amino acids.
Data Interpretation: Mass Spectrometry Analysis
As a complementary or alternative identification method, mass spectrometry provides definitive mass information for the derivatized amino acid. [1][11][12] Table 2: Calculated Mass Shifts for Derivatized Amino Acids
The derivatizing group (from 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, after reaction) adds a specific mass to the N-terminal amino acid residue. The mass of the added moiety is 267.22 Da .
| Amino Acid | Residue Mass (Da) | Derivatized Mass (Da) |
| Glycine (G) | 57.05 | 324.27 |
| Alanine (A) | 71.08 | 338.30 |
| Valine (V) | 99.13 | 366.35 |
| Leucine (L) | 113.16 | 380.38 |
| Isoleucine (I) | 113.16 | 380.38 |
| Proline (P) | 97.12 | 364.34 |
| Phenylalanine (F) | 147.18 | 414.40 |
| ... (and so on for all 20 amino acids) |
Procedure for MS Analysis:
-
The sample from Protocol 2 is dried and reconstituted in a suitable solvent for ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
The sample is infused into a mass spectrometer.
-
The observed mass is compared to the theoretical masses in Table 2 to identify the N-terminal amino acid.
Causality and Insights:
-
Mass spectrometry offers unambiguous identification based on the precise mass-to-charge ratio of the derivatized amino acid. [12][13]* It can distinguish between isobaric residues like Leucine and Isoleucine if tandem MS (MS/MS) is employed to generate fragment ions.
References
-
SAGE Publications. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. PMC. Retrieved from [Link]
- Gandler, J. R., Setiarahardjo, I. U., Tufon, C., & Chen, C. (1992). Nucleophilic aromatic substitution reactions of 2,4-dinitrochlorobenzene and picryl chloride in aqueous and methanol solutions. The Journal of Organic Chemistry, 57(16), 4350–4356.
-
PrepChem.com. (n.d.). Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry. Retrieved from [Link]
-
Centro de Investigaciones Biológicas (CSIC). (n.d.). Edman Degradation Sample Preparation Protocols. Retrieved from [Link]
- Rohmah, M., & Riyanto, S. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Pharmacy, 33(2), 145-156.
- Utsumi, T., et al. (2006). N-Terminal protein modifications in an insect cell-free protein synthesis system and their identification by mass spectrometry. Journal of Proteome Research, 5(6), 1434-1440.
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Retrieved from [Link]
- Saad, E. F., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
- Findlay, J. B. C. (2001).
- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
- Al-Lohedan, H. A., & Al-Sulaim, A. M. (2000). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. International Journal of Chemical Kinetics, 32(12), 741-746.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- MDPI. (2022). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. International Journal of Molecular Sciences, 23(19), 11843.
- American Chemical Society. (1992). nucleophilic aromatic substitution reactions of 2,4-dinitrochlorobenzene and picryl chloride in aqueous. The Journal of Organic Chemistry, 57(16), 4350-4356.
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
- American Heart Association. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-720.
-
MtoZ Biolabs. (n.d.). Edman Degradation Procedure. Retrieved from [Link]
- National Center for Biotechnology Information. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Analytical Biochemistry, 486, 5-13.
-
Pearson+. (n.d.). How do the mechanisms of the following reactions differ?. Study Prep. Retrieved from [Link]
- ResearchGate. (2018). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Fluorine Chemistry, 211, 149-155.
Sources
- 1. N-Terminal protein modifications in an insect cell-free protein synthesis system and their identification by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehu.eus [ehu.eus]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Edman Degradation Procedure | MtoZ Biolabs [mtoz-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cib.csic.es [cib.csic.es]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 11. Post-Translational Modification Analysis | Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. msf.ucsf.edu [msf.ucsf.edu]
- 13. Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures | MDPI [mdpi.com]
Application Notes and Protocols for Investigating the Herbicidal Mechanism of Action of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
Introduction: A Structurally-Informed Hypothesis
This document, therefore, puts forth a detailed experimental framework to test the hypothesis that 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate acts as a microtubule assembly inhibitor . The following protocols are designed for researchers in weed science, herbicide development, and plant cell biology to systematically investigate this proposed mechanism of action, from whole-plant physiological effects to direct molecular interactions.
Proposed Mechanism of Action: Disruption of Microtubule Dynamics
The central hypothesis is that 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, akin to dinitroaniline herbicides, binds to tubulin proteins, the building blocks of microtubules.[3][4] Microtubules are essential cytoskeletal structures that form the mitotic spindle, which is responsible for chromosome segregation during cell division.[4] They also play a crucial role in determining the plane of cell expansion.[4]
The proposed sequence of events is as follows:
-
Uptake and Accumulation: The herbicide is absorbed by the plant, primarily through the roots and emerging shoots.
-
Tubulin Binding: The compound binds to α-tubulin or β-tubulin subunits, preventing their polymerization into functional microtubules.[5][6]
-
Mitotic Arrest: The disruption of the mitotic spindle assembly halts cell division at metaphase.
-
Inhibition of Growth: The cessation of cell division in meristematic tissues, such as root and shoot tips, leads to a stoppage of plant growth and development, ultimately causing plant death.[3]
Caption: Workflow for the cytological analysis of root tip meristems.
Protocol 3: In Vitro Tubulin Polymerization Assay
This biochemical assay provides direct evidence of the compound's interaction with its molecular target, tubulin.
Objective: To measure the effect of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (commercially available, e.g., from bovine brain). [7]* Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.9).
-
GTP solution.
-
Test compound, positive control (e.g., colchicine or a dinitroaniline), and negative control (e.g., paclitaxel, a polymerization promoter).
-
Solvent (DMSO).
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
-
96-well microplate.
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a tubulin solution in polymerization buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound, positive, and negative controls in polymerization buffer.
-
Reaction Setup: In a 96-well plate on ice, add the tubulin solution to each well. Then add the different concentrations of the test compound and controls.
-
Initiate Polymerization: Add GTP to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes. [8]The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot absorbance versus time for each concentration. An inhibition of tubulin polymerization will result in a lower rate of absorbance increase and a lower final plateau compared to the solvent control. Calculate the IC50 value for the inhibition of polymerization.
Conclusion and Interpretation
The collective results from these protocols will provide a comprehensive understanding of the herbicidal mechanism of action of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.
-
A dose-dependent inhibition of root and shoot growth in Protocol 1 will confirm its herbicidal activity.
-
A significant increase in metaphase-arrested cells and a decrease in the mitotic index in Protocol 2 will strongly suggest an anti-mitotic mode of action.
-
A direct inhibition of tubulin polymerization in Protocol 3 will provide definitive evidence for its molecular target.
Congruent results across these assays would validate the initial hypothesis that 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate functions as a dinitroaniline-like herbicide, disrupting microtubule assembly and inhibiting plant growth. This information is critical for its potential development, understanding its spectrum of activity, and managing the evolution of resistance.
References
-
NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Overview of Herbicide Mechanisms of Action. Retrieved from [Link]
-
PMC. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effect of herbicides on mitosis of Hibiscus cannabinus Linn. Retrieved from [Link]
-
J-Stage. Effect of O-ethyl 0-(3-methyl-6-nitrophenyl) N-sec-butyl- phosphorothioamidate (S-2846), an experimental herbicide, on mitosis i. Retrieved from [Link]
-
ResearchGate. Root growth inhibition test (EC50 determination) results of dioxacarb. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]
-
Frontiers. (2021, March 24). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Retrieved from [Link]
-
PMC. Mechanisms of evolved herbicide resistance. Retrieved from [Link]
-
J-Stage. The Action of Atrazine Herbicide as an Inhibitor of Cell Division on Chromosomes and Nucleic Acids Content in Root Meristems of Allium cepa and Vicia faba. Retrieved from [Link]
-
Southeast Research-Extension Center. C715 Herbicide Mode of Action. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Structural modeling of the interaction of plant α-tubulin with dinitroaniline and phosphoroamidate herbicides. Retrieved from [Link]
-
PMC. A Rapid and Simple Bioassay Method for Herbicide Detection. Retrieved from [Link]
-
KSRE Bookstore. (2021, March 2). C715 Herbicide Mode of Action. Retrieved from [Link]
-
ACS Publications. (2022, May 24). Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii. Retrieved from [Link]
-
Analyzeseeds. Herbicide Bioassay Study Guide. Retrieved from [Link]
-
PubMed. Determination of genotoxic effects of Imazethapyr herbicide in Allium cepa root cells by mitotic activity, chromosome aberration, and comet assay. Retrieved from [Link]
-
WSU Extension. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]
-
International Scholars Journals. Effects of Glyphosate herbicide on chromosomes aberration, mitotic index in the root meristem cells. Retrieved from [Link]
-
PMC. (2022, April 18). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. Retrieved from [Link]
-
MDPI. Plants | Special Issue : Herbicide Mechanisms of Action and Resistance. Retrieved from [Link]
-
Cambridge Core. (2017, June 12). Behavior of Dinitroaniline Herbicides in Plants. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]
- 5. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stability of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate in Aqueous Solutions
Welcome to the technical support center for "2-Methylpropyl 4-chloro-3,5-dinitrobenzoate." This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for stability studies of this compound in aqueous solutions. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of chemical stability, regulatory guidelines, and field-proven insights to empower you to design and execute robust stability protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate in aqueous solutions?
A1: Given the structure of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, the two most probable degradation pathways in aqueous media are hydrolysis of the ester linkage and potential nucleophilic aromatic substitution of the chlorine atom. The presence of two electron-withdrawing nitro groups will significantly influence the reactivity of both the ester and the aromatic ring. It is also prudent to consider photodegradation, especially given the nitroaromatic chromophore.
Q2: How does pH influence the stability of this compound?
A2: The stability of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is expected to be highly pH-dependent. Under alkaline conditions (pH > 7), base-catalyzed hydrolysis of the isobutyl ester is likely the dominant degradation pathway, yielding 4-chloro-3,5-dinitrobenzoic acid and 2-methylpropan-1-ol. In strongly acidic conditions (pH < 3), acid-catalyzed hydrolysis can also occur. The rate of hydrolysis is generally at its minimum in the neutral to slightly acidic pH range. A pH-rate profile study is essential to determine the pH of maximum stability.[1]
Q3: Is 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate susceptible to photodegradation?
A3: Yes, nitroaromatic compounds are often photosensitive.[2] The nitro groups can absorb UV light, leading to excited states that can undergo various reactions, including cleavage of the ester bond or reactions with the solvent. Photostability testing is a critical component of the overall stability assessment for this molecule, as outlined in regulatory guidelines.[3][4]
Q4: What are the expected degradation products, and how can I identify them?
A4: The primary degradation products from hydrolysis would be 4-chloro-3,5-dinitrobenzoic acid and 2-methylpropan-1-ol. Under forcing conditions, nucleophilic substitution of the chloride with hydroxide could yield 2-methylpropyl 4-hydroxy-3,5-dinitrobenzoate. For identification, HPLC coupled with mass spectrometry (LC-MS) is the method of choice. Comparing the mass spectra of the degradation peaks with the theoretical masses of the expected products is a primary identification strategy. For unequivocal identification, synthesis of the suspected degradation products as reference standards is recommended.
Q5: What are the recommended storage conditions for aqueous solutions of this compound?
A5: Based on general principles for similar compounds, aqueous solutions should be protected from light and stored at refrigerated temperatures (2-8 °C) to minimize both photodegradation and hydrolysis. The optimal pH for storage should be determined through a pH-rate profile study, but initial studies can be conducted at a slightly acidic pH (e.g., 4.5-5.5) where ester hydrolysis is often minimized.[1] General guidance on storage and handling statements can be found in ASEAN and other regulatory guidelines.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Rapid loss of parent compound in solution, even at neutral pH. | 1. Hydrolytic instability: The compound may be inherently unstable in the chosen aqueous medium. 2. Photodegradation: Exposure to ambient light during sample preparation and handling. 3. Incompatible buffer species: Certain buffer components can catalyze degradation.[1] | 1. Perform a forced degradation study across a wide pH range (e.g., pH 2, 7, 10) to confirm hydrolytic susceptibility. 2. Repeat the experiment under light-protected conditions (e.g., using amber vials, working in a dark room). 3. Evaluate stability in different buffer systems (e.g., phosphate, citrate, acetate) to identify any catalytic effects. |
| Multiple, unidentified peaks appearing in the chromatogram over time. | 1. Complex degradation pathways: The compound may be degrading into multiple products. 2. Secondary degradation: Primary degradation products may themselves be unstable and degrading further. 3. Interaction with excipients: If formulated, the compound may be reacting with other components in the solution. | 1. Employ a gradient HPLC method to achieve better separation of all peaks. 2. Use a diode array detector (DAD) to assess peak purity and spectral similarity. 3. Utilize LC-MS/MS to obtain structural information on the unknown peaks. 4. If formulated, conduct stability studies of the active pharmaceutical ingredient (API) alone in the same buffer system. |
| Poor recovery of the compound from the initial time point (T=0). | 1. Low aqueous solubility: The compound may not be fully dissolved at the target concentration. 2. Adsorption to surfaces: The compound may be adsorbing to the walls of the container or filtration membranes. 3. Rapid degradation upon dissolution: The compound may be degrading very quickly in the chosen solvent. | 1. Visually inspect the solution for any undissolved particles. Consider using a co-solvent if appropriate for the application. 2. Analyze a sample of the solution before and after filtration to check for losses. Evaluate different container materials (e.g., glass vs. polypropylene). 3. Prepare the solution at a lower temperature and analyze it immediately. |
| Inconsistent or non-reproducible stability data. | 1. Inadequate control of experimental parameters: Fluctuations in temperature, pH, or light exposure. 2. Analytical method variability: Issues with the HPLC method, such as inconsistent integration or column performance. 3. Sample preparation errors: Inaccuracies in dilutions or handling. | 1. Ensure stability chambers are properly calibrated and monitored. Use calibrated pH meters. Maintain consistent light conditions for all samples. 2. Validate the analytical method for linearity, precision, accuracy, and specificity according to ICH guidelines. 3. Use calibrated pipettes and follow a standardized sample preparation protocol. |
Experimental Protocols
Protocol 1: pH-Rate Profile Study
This protocol outlines a forced degradation study to determine the hydrolytic stability of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate as a function of pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12). Use buffers with known components that are generally non-catalytic, such as phosphate and borate buffers.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Spike the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL), ensuring the organic solvent concentration is low (<1%) to not significantly affect the aqueous environment.
-
Incubation: Store aliquots of each sample at a constant, elevated temperature (e.g., 60°C) to accelerate degradation.[3] Protect all samples from light.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: Immediately quench the degradation by cooling the sample and, if necessary, neutralizing the pH. Analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the remaining concentration of the parent compound versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k). A plot of log(k) versus pH will provide the pH-rate profile.
Protocol 2: Photostability Study
This protocol is designed to assess the impact of light on the stability of the compound in aqueous solution, following ICH Q1B guidelines.
Methodology:
-
Sample Preparation: Prepare an aqueous solution of the compound at a relevant concentration in the buffer determined to be most stable from the pH-rate profile study.
-
Exposure:
-
Place a set of samples in a photostability chamber equipped with a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet light.
-
Wrap a parallel set of samples in aluminum foil to serve as dark controls.
-
Place both sets in the chamber to ensure the temperature is controlled for both conditions.
-
-
Exposure Levels: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Time Points: Analyze the samples and dark controls after the exposure is complete.
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Compare the concentration of the parent compound and the degradation profiles of the exposed samples to the dark controls. A significant difference indicates photosensitivity.
Visualization of Workflows
Caption: Workflow for assessing the stability of an active pharmaceutical ingredient.
References
-
Liu, Y.-L., Zou, P., Xie, M.-H., Wu, H., & He, Y.-J. (2010). Methyl 4-chloro-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o132. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. In PubChem. Retrieved January 26, 2026, from [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. [Link]
-
ResearchGate. (n.d.). Investigation of Unexpected Reaction Intermediates in the Alkaline Hydrolysis of Methyl 3,5-Dinitrobenzoate. Retrieved January 26, 2026, from [Link]
-
Tanaka, K., Ino, J., & Itoh, T. (2012). Synthesis and structure of photodegradable 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropyl N-butylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. [Link]
-
Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product. [Link]
-
United States Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
-
International Journal of Novel Research and Development. (2023). An Overview of Stability Testing Guidelines of Pharmaceutical Products. IJNRD2312071. [Link]
-
Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. [Link]
-
Nassar, M. N., House, C. A., & Agharkar, S. N. (1992). Stability of batanopride hydrochloride in aqueous solutions. Journal of Pharmaceutical Sciences, 81(11), 1088–1091. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylbutyl 3,5-dinitrobenzoate. In PubChem. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved January 26, 2026, from [Link]
Sources
- 1. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure of photodegradable 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropyl N-butylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. fda.gov.ph [fda.gov.ph]
Technical Support Center: Stabilizing 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
Welcome to the technical support center for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis who utilize this reactive ester intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent its hydrolysis and ensure the integrity of your experiments.
Understanding the Stability of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is a highly functionalized aromatic compound. Its reactivity, which makes it a valuable synthetic intermediate, also renders it susceptible to degradation, primarily through hydrolysis of the ester linkage. The presence of two strongly electron-withdrawing nitro groups on the benzene ring significantly increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack by water or hydroxide ions.
This guide will provide you with the foundational knowledge and practical steps to mitigate this inherent reactivity and handle the compound effectively.
Frequently Asked Questions (FAQs)
Q1: I noticed a drop in the yield of my reaction involving 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate. Could hydrolysis be the cause?
A1: Yes, hydrolysis is a primary degradation pathway for this ester and a likely cause for reduced yields. The breakdown of the ester bond results in the formation of 4-chloro-3,5-dinitrobenzoic acid and 2-methylpropan-1-ol. This is particularly common if the reaction or workup conditions involve the presence of water, especially under acidic or basic conditions.[1]
Q2: What are the tell-tale signs of hydrolysis in my sample of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate?
A2: The most definitive sign of hydrolysis is the appearance of a new peak in your analytical chromatogram (e.g., HPLC or GC) corresponding to 4-chloro-3,5-dinitrobenzoic acid. You may also observe a decrease in the area of the main peak for the ester over time. If you are working with a concentrated sample, a change in the physical appearance, such as the formation of a precipitate (the carboxylic acid is less soluble in many organic solvents than the ester), could also indicate degradation.
Q3: What are the ideal storage conditions to prevent hydrolysis of this compound?
A3: To ensure the long-term stability of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, it should be stored in a cool, dry environment. Specifically, storage at 2-8°C under anhydrous conditions is recommended.[2] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.[2]
Q4: Can the choice of solvent affect the stability of the ester?
A4: Absolutely. Protic solvents, especially water and to a lesser extent alcohols, can participate in hydrolysis. For reactions or storage in solution, it is best to use anhydrous aprotic solvents. If a protic solvent is necessary, it should be thoroughly dried, and the exposure time should be minimized.
Q5: During an aqueous workup, what is the most critical factor to control to prevent hydrolysis?
A5: The most critical factor is pH . Both acidic and basic conditions catalyze ester hydrolysis.[1] Therefore, it is crucial to avoid prolonged exposure to strong acids or bases. If an acid or base wash is necessary, it should be performed quickly, at low temperatures, and with dilute solutions whenever possible. Neutralization should be carried out carefully to avoid creating a highly basic environment.
In-Depth Troubleshooting Guides
If you suspect hydrolysis is compromising your experiments, this section provides a structured approach to identify and resolve the issue.
Scenario 1: Degradation Observed During Reaction Workup
Symptom: Low yield of the desired product containing the 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate moiety, with the presence of 4-chloro-3,5-dinitrobenzoic acid confirmed by analytical methods (e.g., HPLC, LC-MS, NMR).
Root Cause Analysis and Solutions:
| Factor | Underlying Cause | Recommended Action |
| pH Control | The electron-withdrawing nitro groups make the ester highly susceptible to base-catalyzed hydrolysis, which is irreversible.[1] Acid-catalyzed hydrolysis is also a risk. | Neutralize acidic reaction mixtures with a weak inorganic base, such as cold, saturated sodium bicarbonate solution. Avoid strong bases like sodium hydroxide or potassium hydroxide. Perform any necessary acid or base washes quickly and at low temperatures. |
| Temperature | The rate of hydrolysis, like most chemical reactions, increases with temperature. | Conduct all aqueous washes using ice-cold solutions. If the reaction is exothermic upon quenching, do so in an ice bath to maintain a low temperature. |
| Contact Time | The longer the ester is in contact with an aqueous acidic or basic phase, the greater the extent of hydrolysis. | Perform extractions and washes efficiently and without delay. Do not allow the layers to sit in the separatory funnel for extended periods. |
| Water Removal | Residual water in the organic layer can cause hydrolysis during solvent evaporation or subsequent storage. | After the final wash, perform a brine wash (saturated NaCl solution) to remove the bulk of the dissolved water.[3] Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal. |
Scenario 2: Degradation Observed During Storage
Symptom: A previously pure sample of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate shows signs of degradation (e.g., new peaks in HPLC, discoloration) after a period of storage.
Root Cause Analysis and Solutions:
| Factor | Underlying Cause | Recommended Action |
| Moisture | The compound is sensitive to moisture. Storing in a non-airtight container allows atmospheric water to initiate hydrolysis. | Store the solid compound in a tightly sealed container, preferably within a desiccator containing a drying agent. For extra protection, especially for long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. |
| Temperature | Elevated temperatures accelerate the rate of hydrolysis. | Store the compound in a refrigerator at the recommended 2-8°C .[2] |
| Solution Stability | If stored as a stock solution, trace amounts of water or impurities in the solvent can lead to gradual degradation over time. | Prepare stock solutions in high-purity, anhydrous solvents. For long-term storage, it is best to store solutions frozen at -20°C or -80°C. Before use, allow the solution to come to room temperature while still sealed to prevent condensation from forming inside the container. |
Experimental Protocols
Protocol 1: Optimized Workup Procedure to Minimize Hydrolysis
This protocol outlines a robust workup procedure following a reaction where 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is a product in an organic solvent.
Materials:
-
Ice bath
-
Separatory funnel
-
Ice-cold deionized water
-
Ice-cold saturated sodium bicarbonate (NaHCO₃) solution
-
Ice-cold saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel in an ice bath to 0-5°C.
-
Quenching: If the reaction contains highly reactive reagents, quench them appropriately while maintaining the low temperature.
-
Dilution and Transfer: Dilute the cold reaction mixture with a suitable water-immiscible organic solvent and transfer it to a separatory funnel.
-
Aqueous Wash: Add ice-cold deionized water to the separatory funnel, gently invert the funnel a few times, and then drain the aqueous layer. This initial wash removes water-soluble impurities.
-
Neutralization Wash: Add ice-cold saturated NaHCO₃ solution to the organic layer. Vent the separatory funnel frequently to release any CO₂ gas that evolves. Continue this wash until no more gas is evolved upon addition of the bicarbonate solution. This step neutralizes any residual acid catalyst.
-
Brine Wash: Wash the organic layer with ice-cold brine.[3] This step helps to remove most of the dissolved water from the organic phase and reduces the solubility of the ester in any remaining aqueous droplets.
-
Drying the Organic Layer: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and continue adding the drying agent until it no longer clumps together and flows freely.
-
Isolation: Filter the organic solution to remove the drying agent. The resulting solution contains the purified ester, which can then be concentrated using a rotary evaporator.
Protocol 2: Monitoring Hydrolytic Stability by HPLC
This protocol provides a general framework for assessing the stability of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate under various conditions.
Methodology:
-
Standard Preparation: Prepare a stock solution of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate in a suitable anhydrous solvent (e.g., acetonitrile). Also, prepare a standard of the potential hydrolysis product, 4-chloro-3,5-dinitrobenzoic acid.
-
Stress Conditions: Subject aliquots of the ester stock solution to various stress conditions in separate vials:
-
Acidic: Add a dilute solution of HCl in acetonitrile/water.
-
Basic: Add a dilute solution of NaOH in acetonitrile/water.
-
Neutral: Add only acetonitrile/water.
-
Elevated Temperature: Incubate a vial at a set temperature (e.g., 40°C or 60°C).
-
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method. A C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape. Detection can be done using a UV detector, as the dinitroaromatic system is a strong chromophore.
-
Data Analysis: Quantify the percentage of the remaining ester and the percentage of the formed carboxylic acid at each time point by comparing the peak areas to the initial (time 0) sample and the reference standard. This will allow you to determine the rate of hydrolysis under different conditions.
Mechanistic Insights
The hydrolysis of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is accelerated by both acid and base.
-
Base-Catalyzed Hydrolysis (Saponification): This is typically the more problematic pathway as it is irreversible.[1] A hydroxide ion directly attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the 2-methylpropoxide (isobutoxide) leaving group to form 4-chloro-3,5-dinitrobenzoic acid. In a basic solution, the carboxylic acid is immediately deprotonated to its carboxylate salt, driving the reaction to completion.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen is first protonated. This protonation further increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This mechanism is reversible, and the position of the equilibrium can be influenced by the concentration of water.[1]
The two nitro groups on the benzene ring have a profound electronic effect, withdrawing electron density by induction and resonance. This stabilizes the negatively charged tetrahedral intermediate in the base-catalyzed mechanism, thereby increasing the rate of hydrolysis compared to an unsubstituted benzoate ester. Conversely, the bulky isobutyl group provides some degree of steric hindrance, which can slightly slow the approach of the nucleophile to the carbonyl carbon.[3]
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
- Pawar, S. D., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 6(5), 227-235.
- Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
- Ju, X.-H., et al. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. Journal of Physical Organic Chemistry, 22(12), 1145-1151.
-
Quora. (2017, September 2). How to prevent hydrolysis in a drug. Retrieved from [Link]
-
ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link]
-
ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? Retrieved from [Link]
-
MySkinRecipes. (n.d.). Isobutyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Incomplete Derivatization with 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
Welcome to the technical support resource for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the derivatization process effectively. Here, we delve into the common challenges encountered during the derivatization of primary and secondary amines, alcohols, and phenols, providing you with scientifically grounded solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate as a derivatizing agent?
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is a specialized reagent employed to enhance the detectability of certain analytes in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its primary function is to introduce a dinitrobenzoyl group onto the analyte molecule. This moiety is a strong chromophore, significantly increasing the analyte's ultraviolet (UV) absorbance, which is particularly beneficial for compounds that lack a native chromophore. Furthermore, the derivatization can improve the chromatographic properties of the analyte, such as its retention and resolution.
Q2: What is the chemical mechanism behind the derivatization reaction?
The derivatization with 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate proceeds via a nucleophilic aromatic substitution (SNA r) reaction.[1][2] In this mechanism, the electron-rich nucleophile (e.g., the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol or phenol) attacks the electron-deficient aromatic ring of the reagent at the carbon atom bonded to the chlorine. The presence of two strongly electron-withdrawing nitro groups (NO₂) ortho and para to the chlorine atom activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[1] The subsequent departure of the chloride ion (Cl⁻) as a good leaving group results in the formation of a stable, derivatized product.
Visualizing the Derivatization Pathway
To better understand the reaction flow and potential points of failure, the following workflow diagram illustrates the key stages of the derivatization process.
Caption: A typical workflow for derivatization experiments.
Troubleshooting Guide: Incomplete Derivatization
Incomplete derivatization is one of the most common issues encountered, leading to poor sensitivity, inaccurate quantification, and the appearance of extraneous peaks in your chromatogram. This section provides a structured approach to diagnosing and resolving these problems.
Symptom: Low product yield and/or a significant peak for the unreacted analyte.
Q: My chromatogram shows a large peak for my starting material and a much smaller than expected peak for the derivatized product. What are the likely causes?
A: This is a classic sign of an incomplete reaction. Several factors could be at play, often related to the reaction environment and reagent quality.
-
Moisture Contamination: The presence of water is highly detrimental to the derivatization reaction. Water can hydrolyze the 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate reagent, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and store the derivatizing reagent in a desiccator. If your sample is in an aqueous matrix, it must be thoroughly dried before adding the reagent.
-
-
Incorrect Stoichiometry: An insufficient amount of the derivatizing reagent will naturally lead to an incomplete reaction.
-
Solution: A molar excess of the derivatizing reagent is typically required to drive the reaction to completion. A good starting point is a 2 to 10-fold molar excess of the reagent relative to the analyte.
-
-
Suboptimal Reaction Temperature: Like most chemical reactions, the rate of derivatization is temperature-dependent.
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating. For similar dinitrobenzoyl reagents, temperatures in the range of 50-70°C have been shown to be effective.[3] However, be cautious of potential analyte degradation at elevated temperatures.
-
-
Inadequate Reaction Time: The derivatization reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Extend the reaction time. Monitor the reaction progress by taking aliquots at different time points and analyzing them to determine the optimal reaction time. For analogous reagents, reaction times can range from 30 minutes to several hours.[3]
-
-
pH of the Reaction Mixture: For the derivatization of amines, the pH of the reaction medium is critical. The amine must be in its free base form to act as a nucleophile.
-
Solution: The addition of a non-nucleophilic organic base, such as pyridine or triethylamine, is often necessary to neutralize any acidic impurities and to ensure the amine is deprotonated. For amino acids, a borate buffer with a pH of around 9.0 has been used effectively with a similar reagent.[3]
-
Symptom: Multiple unexpected peaks in the chromatogram.
Q: Besides my unreacted analyte and the desired product, I am seeing several other peaks. What could they be?
A: The presence of multiple unexpected peaks can be attributed to side reactions, reagent impurities, or degradation products.
-
Hydrolysis of the Reagent: As mentioned, if moisture is present, the derivatizing reagent can hydrolyze to form 4-chloro-3,5-dinitrobenzoic acid. This can appear as an extra peak in your chromatogram.
-
Solution: Strict adherence to anhydrous conditions is paramount.
-
-
Side Reactions with the Analyte: If your analyte has multiple reactive sites, you may be forming di- or tri-substituted products.
-
Solution: Adjust the stoichiometry to use a smaller excess of the derivatizing reagent. It may also be necessary to use protecting groups for other reactive functionalities on your analyte if you are targeting a specific site.
-
-
Degradation of the Analyte or Product: The reaction conditions (e.g., high temperature, extreme pH) may be causing the degradation of your starting material or the derivatized product.
-
Solution: Optimize the reaction conditions by testing a range of temperatures and reaction times. Ensure that the chosen conditions are not too harsh for your specific analyte.
-
-
Isomer Formation: In some cases, particularly with complex molecules, geometric isomers of the derivatized product may form, leading to multiple closely eluting peaks.
-
Solution: This is an inherent property of the chemistry and may require optimization of the chromatographic method to either resolve or co-elute the isomers for accurate quantification.
-
Visualizing the Troubleshooting Process
The following decision tree provides a logical path for troubleshooting incomplete derivatization.
Caption: A decision tree for troubleshooting incomplete derivatization.
Quantitative Data Summary
While a universally optimized protocol for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is not extensively published, the following table provides recommended starting conditions based on protocols for structurally similar reagents.[3]
| Parameter | Recommended Range | Rationale |
| Reagent Molar Excess | 2 - 10 fold | To ensure the reaction goes to completion. |
| Reaction Temperature | Room Temperature to 70°C | To balance reaction rate with analyte stability. |
| Reaction Time | 30 minutes - 4 hours | Dependent on analyte reactivity and temperature. |
| pH (for amines) | 8.5 - 9.5 | To ensure the amine is in its nucleophilic free base form. |
| Solvent | Acetonitrile, Tetrahydrofuran (THF) | Aprotic solvents that are less likely to interfere with the reaction. |
Experimental Protocol: A General Guideline
This protocol provides a starting point for the derivatization of a primary or secondary amine. Optimization will be required for your specific analyte and matrix.
Materials:
-
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
-
Analyte standard or sample
-
Anhydrous acetonitrile
-
Anhydrous pyridine or triethylamine
-
Oven-dried glassware (reaction vials, syringes)
-
Heating block or water bath
-
Nitrogen gas supply for drying (optional)
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure your analyte into a clean, dry reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Dissolve the dried analyte in a known volume of anhydrous acetonitrile.
-
-
Reagent Preparation:
-
Prepare a stock solution of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate in anhydrous acetonitrile. The concentration should be such that a small volume can be added to achieve the desired molar excess.
-
-
Derivatization Reaction:
-
To the analyte solution, add the desired molar excess of the 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate solution.
-
Add a small amount of anhydrous pyridine or triethylamine (e.g., 1-2 equivalents relative to the analyte) to catalyze the reaction.
-
Cap the vial tightly and vortex briefly to mix.
-
Place the vial in a heating block or water bath at the desired temperature (start with room temperature or 50°C).
-
Allow the reaction to proceed for the desired time (start with 1 hour).
-
-
Reaction Work-up:
-
After the incubation period, cool the reaction mixture to room temperature.
-
The reaction can often be directly diluted with the mobile phase for HPLC analysis. If necessary, the reaction can be quenched by adding a small amount of a weak acid (e.g., acetic acid in mobile phase) to neutralize the excess base.
-
For GC analysis, the sample may need to be further purified, for example, by passing it through a small silica plug to remove excess reagent and byproducts.
-
-
Analysis:
-
Analyze the derivatized sample by HPLC-UV or GC-MS. Monitor for the appearance of the product peak and the disappearance of the analyte peak.
-
By systematically addressing the potential causes of incomplete derivatization and carefully optimizing the reaction conditions, you can achieve reliable and reproducible results with 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.
References
- Alvaro, C. E. S., Savini, M. C., Nicotra, V., Yankelevich, J. S., & Nudelman, N. S. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules, 5(3), 401-409.
- Fathalla, M. F., Al-Howsawya, H. O. M., El-Bardanb, A. A., & Hamedb, E. A. (n.d.). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research.
-
Li, Q., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Analytica Chimica Acta, 653(2), 149-155. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Nudelman, N. S., et al. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules 2000, 5, 401-409. Available at: [Link]
Sources
Technical Support Center: Reaction Kinetics Optimization for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate Synthesis
Welcome to the technical support center for the synthesis and kinetic analysis of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this reaction. Our focus is on optimizing reaction kinetics, maximizing yield, and ensuring the purity of the final product.
I. Core Concepts: Understanding the Reaction
The synthesis of 2-methylpropyl 4-chloro-3,5-dinitrobenzoate typically involves the esterification of 4-chloro-3,5-dinitrobenzoyl chloride with 2-methylpropan-1-ol (isobutanol). This reaction, while straightforward in principle, presents several challenges due to the electronic and steric nature of the reactants.
dot graph "Reaction_Scheme" { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; reagents [label="4-chloro-3,5-dinitrobenzoyl chloride + 2-methylpropan-1-ol"]; product [label="2-Methylpropyl 4-chloro-3,5-dinitrobenzoate + HCl"]; reagents -> product [label="Pyridine or other base"]; } /dot
Caption: General reaction scheme for the synthesis of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Q1: My reaction is extremely slow or appears to have stalled. What are the likely causes and how can I resolve this?
A1: Slow reaction rates are a common issue in this synthesis, primarily due to steric hindrance. The bulky 2-methylpropyl group of the alcohol and the ortho-chloro substituent on the benzoyl chloride can impede the nucleophilic attack at the carbonyl carbon.[1][2]
Immediate Troubleshooting Steps:
-
Temperature Increase: Gradually increase the reaction temperature. Higher temperatures provide the necessary activation energy to overcome steric repulsion.[1] Monitor for any potential degradation of starting materials or product.
-
Catalyst Introduction: If you are not already using one, the addition of a nucleophilic catalyst is highly recommended. 4-Dimethylaminopyridine (DMAP) is particularly effective in accelerating esterifications of sterically hindered alcohols.[3]
-
Solvent Check: Ensure your solvent is anhydrous. Trace amounts of water can react with the highly reactive 4-chloro-3,5-dinitrobenzoyl chloride, quenching it and slowing down the desired reaction.
dot graph "Troubleshooting_Slow_Reaction" { layout=dot; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Reaction Slow/Stalled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Temp [label="Is the reaction temperature optimized?"]; Check_Catalyst [label="Are you using a catalyst?"]; Check_Solvent [label="Is the solvent anhydrous?"]; Increase_Temp [label="Increase temperature incrementally.", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Catalyst [label="Add catalytic DMAP.", fillcolor="#FBBC05", fontcolor="#202124"]; Dry_Solvent [label="Use freshly dried solvent.", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Reaction proceeds", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Temp; Check_Temp -> Increase_Temp [label="No"]; Increase_Temp -> Success; Check_Temp -> Check_Catalyst [label="Yes"]; Check_Catalyst -> Add_Catalyst [label="No"]; Add_Catalyst -> Success; Check_Catalyst -> Check_Solvent [label="Yes"]; Check_Solvent -> Dry_Solvent [label="No"]; Dry_Solvent -> Success; Check_Solvent -> Success [label="Yes"]; } /dot
Caption: Decision tree for troubleshooting a slow or stalled reaction.
Q2: My final product yield is consistently low. What are the potential reasons?
A2: Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup.
-
Incomplete Reaction: As discussed in Q1, steric hindrance can prevent the reaction from reaching completion. Re-evaluate your reaction time and temperature.
-
Hydrolysis during Workup: The ester product can be hydrolyzed back to the carboxylic acid and alcohol, especially in the presence of water and acid or base.[4] To mitigate this:
-
Use a mild base like sodium bicarbonate for neutralization instead of strong bases like NaOH or KOH.
-
Perform aqueous washes with cold (ice-water) solutions to slow the rate of hydrolysis.
-
Minimize the contact time between the organic layer containing your product and any aqueous layers.
-
-
Side Reactions: The starting acid chloride is highly reactive. If there are nucleophilic impurities in your reaction mixture (e.g., water), they will compete with the isobutanol, leading to the formation of byproducts.
Q3: I am observing unexpected spots on my TLC plate. What are the possible side products?
A3: The most common impurities are:
-
4-chloro-3,5-dinitrobenzoic acid: This arises from the reaction of the starting acid chloride with any trace water or from hydrolysis of the ester product during workup. It will appear as a more polar spot on the TLC plate.
-
Unreacted 2-methylpropan-1-ol (isobutanol): This will be present if the reaction did not go to completion or if it was used in excess.
-
Anhydride Formation: In some cases, the acid chloride can react with the carboxylic acid (formed from hydrolysis) to generate an anhydride.
III. Frequently Asked Questions (FAQs) for Reaction Optimization
Q4: What is the optimal solvent for this reaction?
A4: Aprotic, non-nucleophilic solvents are ideal. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. The solvent must be anhydrous. The choice of solvent can also affect the reaction rate.[5][6][7] It is advisable to run small-scale trials with a few different anhydrous solvents to determine the optimal choice for your specific conditions.
Q5: What is the recommended stoichiometry of the reactants?
A5: A slight excess (1.1 to 1.5 equivalents) of the more readily available or easily removed reactant is often used to drive the reaction to completion. In this case, using a slight excess of 2-methylpropan-1-ol is a reasonable starting point.
Q6: What are the best catalysts for this esterification?
A6: For sterically hindered systems, nucleophilic catalysts are generally most effective.
| Catalyst | Recommended Loading | Notes |
| 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.2 equivalents | Highly effective for sterically hindered alcohols.[3] |
| Pyridine | Can be used as a catalyst and/or solvent | Also acts as a base to neutralize the HCl byproduct.[8] |
Q7: How can I effectively monitor the kinetics of this reaction?
A7: The progress of the reaction can be monitored by tracking the disappearance of starting materials or the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): This is a robust method for quantitative analysis.[9] You can take aliquots from the reaction mixture at various time points, quench the reaction, and analyze the composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by integrating characteristic peaks of the starting materials and the product.[10]
-
Thin-Layer Chromatography (TLC): A quick and simple qualitative method to gauge the progress of the reaction by observing the consumption of the starting materials and the formation of the product spot.
IV. Analytical and Purification Protocols
Protocol 1: Reaction Monitoring by HPLC
-
Prepare a standard solution of the starting 4-chloro-3,5-dinitrobenzoyl chloride, 2-methylpropan-1-ol, and a purified sample of the 2-methylpropyl 4-chloro-3,5-dinitrobenzoate product.
-
At timed intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analyze the quenched sample by reverse-phase HPLC with UV detection. Dinitroaromatic compounds are strongly UV-active, making this a sensitive detection method.
-
Quantify the concentrations of reactants and product against your calibration curves to determine the reaction rate.
Protocol 2: Product Purification by Recrystallization
-
After the reaction workup and solvent removal, dissolve the crude solid product in a minimal amount of a hot solvent. Ethanol or methanol are often suitable choices for dinitrobenzoate esters.[11]
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum. The melting point of 2-methylpropyl 4-chloro-3,5-dinitrobenzoate is reported to be 89-91°C.[12]
V. Safety Considerations
-
Dinitroaromatic Compounds: These compounds are energetic and can be sensitive to heat and shock.[13][14][15][16] Avoid excessive heating and handle with care.
-
Acid Chlorides: 4-chloro-3,5-dinitrobenzoyl chloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used in the reaction and workup.
VI. References
-
Methyl 4-chloro-3,5-dinitrobenzoate - PMC - NIH. Available at: [Link]
-
Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates - Hans Shodh Sudha. Available at: [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. Available at: [Link]
-
Purification of dinitro compounds - Google Patents. Available at:
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]
-
The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. Available at: [Link]
-
Thermal behaviors of DNTN and its interaction mechanisms with the C2 stabilizing agent | Request PDF - ResearchGate. Available at: [Link]
-
Predicting the Solvent Effect on Esterification Kinetics - ResearchGate. Available at: [Link]
-
Investigation of Unexpected Reaction Intermediates in the Alkaline Hydrolysis of Methyl 3,5-Dinitrobenzoate | Request PDF - ResearchGate. Available at: [Link]
-
Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Available at: [Link]
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC - NIH. Available at: [Link]
-
Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed. Available at: [Link]
-
Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates - ResearchGate. Available at: [Link]
-
Kinetics of the Aromatic Nucleophilic Substitution Reaction Between 1-Fluoro-2,4-Dinitrobenzene and Perhydroazepine in Ethyl Acetate + Chloroform Solvent Mixtures - MDPI. Available at: [Link]
-
Techniques and Methods to Monitor Chemical Reactions | Request PDF - ResearchGate. Available at: [Link]
-
Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory - ResearchGate. Available at: [Link]
-
Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - MDPI. Available at: [Link]
-
Ethyl 4-chloro-3,5-dinitrobenzoate - PMC - NIH. Available at: [Link]
-
Steric Hindrance | Organic Chemistry - YouTube. Available at: [Link]
-
Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. - IISTE.org. Available at: [Link]
-
An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates - ProQuest. Available at: [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing). Available at: [Link]
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics - Bridgewater College Digital Commons. Available at: [Link]
-
Total synthesis based on the originally claimed structure of mucosin. Available at: [Link]
-
investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchGate. Available at: [Link]
-
Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction | ACS Omega. Available at: [Link]
-
Ester synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
-
Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Available at: [Link]
-
Solvent effects on esterification equilibria | Semantic Scholar. Available at: [Link]
-
Acid chlorides react with alcohols to form esters - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. impa.usc.edu [impa.usc.edu]
- 9. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. Methyl 3,5-dinitrobenzoate|CAS 2702-58-1 [benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Primary Amine Selectivity with 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
Welcome to the technical support center for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for improving the selectivity of this reagent for primary amines in your experiments.
Introduction: Understanding the Reagent and its Application
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is a derivatizing agent primarily used to modify primary amines for analytical purposes, such as High-Performance Liquid Chromatography (HPLC). The chemical modification introduces a strongly chromophoric dinitrophenyl group onto the amine, significantly enhancing its detectability by UV-Vis detectors.[1][2] This process, known as derivatization, is crucial when analyzing compounds that lack a natural chromophore.
The underlying chemistry of this reaction is a Nucleophilic Aromatic Substitution (SNAr) . In this mechanism, the electron-rich amine acts as a nucleophile, attacking the electron-deficient aromatic ring of the dinitrobenzoate at the carbon atom bearing the chlorine. The two nitro groups are powerful electron-withdrawing groups that activate the ring towards nucleophilic attack, making this reaction efficient under relatively mild conditions. The chlorine atom serves as a good leaving group, being displaced by the amine.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low derivatization yield for my primary amine?
A1: Low derivatization yield can stem from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal pH: The nucleophilicity of the primary amine is highly dependent on the reaction pH. The amine needs to be in its free base form to be nucleophilic. If the pH is too low, the amine will be protonated (R-NH3+), rendering it non-nucleophilic. Conversely, a very high pH can lead to hydrolysis of the ester group on the reagent or promote other side reactions. The optimal pH for the derivatization of amines with similar reagents is typically in the range of 8-11.[3] It is recommended to use a buffer, such as a borate buffer, to maintain a stable pH throughout the reaction.
-
Insufficient Reagent: The derivatization reaction should be run with an excess of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate to drive the reaction to completion. A molar ratio of reagent to amine of at least 2:1 is a good starting point.
-
Reaction Time and Temperature: The reaction may not have proceeded to completion. While many derivatization reactions are rapid, some may require incubation at a slightly elevated temperature (e.g., 40-70°C) for a specific duration (e.g., 30-60 minutes) to achieve maximum yield.[3] However, excessive heat can lead to degradation of the reagent or the product.
-
Solvent Issues: The choice of solvent is critical. The reaction is typically performed in an organic solvent that is miscible with the aqueous sample, such as acetonitrile or methanol. The solvent must be of high purity and free from any amine contaminants.
-
Presence of Water: While some water is often present from the sample, excessive amounts can lead to hydrolysis of the 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.
Q2: How can I improve the selectivity for primary amines over secondary amines?
A2: Achieving high selectivity for primary amines is a common goal. Here are key strategies:
-
Leverage Steric Hindrance: The reaction with 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is sensitive to steric hindrance around the amine nitrogen. Primary amines (R-NH2) are sterically less hindered than secondary amines (R2NH). This difference in steric bulk makes the nucleophilic attack by primary amines kinetically more favorable. You can exploit this by using milder reaction conditions (e.g., lower temperature, shorter reaction time). Under such conditions, the faster-reacting primary amines will be derivatized to a greater extent than the slower-reacting secondary amines.
-
Optimize pH: While a basic pH is necessary for the amine to be nucleophilic, very high pH values can increase the reactivity of secondary amines. By carefully controlling the pH at the lower end of the optimal range (e.g., pH 8-9), you may be able to favor the derivatization of the more basic and less hindered primary amines.
-
Kinetic Control: By carefully monitoring the reaction progress over time, it's possible to stop the reaction when the majority of the primary amine has been derivatized, but before significant derivatization of the secondary amine has occurred. This requires careful time-course experiments to determine the optimal reaction time.
Q3: I am observing multiple peaks in my chromatogram for a single amine. What could be the cause?
A3: The appearance of multiple peaks for a single derivatized amine can be due to:
-
Incomplete Reaction: If the derivatization reaction has not gone to completion, you will see a peak for the unreacted amine (if it is detectable) and a peak for the derivatized product.
-
Reagent-Related Impurities: The 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate reagent itself may contain impurities, or it may degrade over time, leading to extra peaks in your chromatogram. Always use high-purity reagents and check for degradation.
-
Side Reactions: The amine or other components in your sample matrix may undergo side reactions under the derivatization conditions.
-
Chromatographic Artifacts: Issues such as peak splitting or tailing can sometimes be misinterpreted as multiple peaks. This can be caused by problems with the HPLC column, mobile phase, or injection solvent.
Q4: Can other functional groups in my sample interfere with the derivatization?
A4: Yes, other nucleophilic functional groups can potentially react with 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, leading to side products and reduced yield for your target primary amine.
-
Thiols (Sulfhydryl Groups): Thiols are strong nucleophiles and can react with the reagent in a similar manner to amines. If your sample contains thiols (e.g., cysteine residues in peptides, or thiol-containing drugs), they are likely to be derivatized.
-
Phenols: Under basic conditions, phenols can be deprotonated to form the more nucleophilic phenoxide ion, which can then react with the dinitrobenzoate. However, the reactivity of phenols is generally lower than that of primary amines.[3]
-
Alcohols: Alcohols are generally weak nucleophiles and are less likely to interfere, especially under the mild conditions typically used for amine derivatization.
To minimize interference, consider a sample cleanup step prior to derivatization if your sample matrix is complex and contains high concentrations of these interfering functional groups.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect pH (too acidic) | Ensure the reaction pH is in the optimal range of 8-11 using a suitable buffer (e.g., borate buffer). |
| Inactive reagent | Use a fresh batch of high-purity 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate. | |
| Insufficient reaction time/temperature | Optimize the reaction time and temperature. Start with room temperature for 30 minutes and gradually increase if necessary. | |
| Poor Selectivity for Primary Amines | Reaction conditions are too harsh | Use milder conditions: lower the temperature, shorten the reaction time, and use a pH at the lower end of the optimal range (8-9). |
| Steric hindrance is not being exploited | Ensure the reaction is stopped before significant derivatization of secondary amines occurs through time-course experiments. | |
| Presence of Extraneous Peaks | Impure reagent or solvent | Use high-purity reagents and HPLC-grade solvents. Run a blank reaction (reagent and solvent only) to identify reagent-related peaks. |
| Side reactions with matrix components | Consider a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances before derivatization. | |
| Poor Chromatographic Peak Shape | Mismatch between injection solvent and mobile phase | Ensure the final sample solvent is compatible with the initial mobile phase conditions. |
| Column overload | Dilute the sample or use a column with a higher loading capacity. | |
| Secondary interactions on the column | Ensure the mobile phase pH is appropriate for the derivatized analyte. |
Experimental Protocols
Protocol 1: Standard Derivatization of a Primary Amine
This protocol provides a starting point for the derivatization of a primary amine with 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.
-
Reagent Preparation:
-
Derivatization Reagent Solution: Prepare a 10 mM solution of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate in acetonitrile.
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.0 with NaOH.
-
-
Sample Preparation:
-
Dissolve the amine-containing sample in a suitable solvent (e.g., water, methanol, or acetonitrile) to a known concentration.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 50 µL of the sample solution.
-
Add 100 µL of the Borate Buffer.
-
Add 100 µL of the Derivatization Reagent Solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 50°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the reaction to room temperature.
-
-
Sample Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the reaction mixture directly into the HPLC system.
-
Protocol 2: HPLC-UV Method for Analysis of Derivatized Amines
This is a general HPLC-UV method that can be optimized for your specific application.
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of the dinitrophenyl derivative (typically around 340-360 nm). A diode array detector can be used to determine the optimal wavelength.
-
Column Temperature: 30°C.
Visualizing the Workflow and Mechanism
Derivatization and Analysis Workflow
Caption: Workflow for amine derivatization and HPLC analysis.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: The SNAr mechanism for the derivatization of a primary amine.
References
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). MDPI. [Link]
-
Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent. (2005). ResearchGate. [Link]
-
Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. (2014). PubMed. [Link]
-
Dynamic NMR study of dinitrophenyl derivatives of seven-membered cyclic ketals of pyridoxine. (2015). PubMed. [Link]
- CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017).
-
Kinetics of the reactions between 1,2-dinitrobenzene and aliphatic primary amines in benzene. A probable mechanism for the observed mild acceleration. (1987). RSC Publishing. [Link]
-
The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. (1987). PubMed. [Link]
-
Derivatization reaction of chiral amines with OPA/chiral thiol. (n.d.). ResearchGate. [Link]
Sources
"2-Methylpropyl 4-chloro-3,5-dinitrobenzoate" storage and handling best practices
This guide provides comprehensive best practices, troubleshooting, and frequently asked questions for the safe and effective handling of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate (CAS No: 58263-53-9).[1] This resource is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Section 1: Critical Safety & Handling FAQs
This section addresses the most common initial questions regarding the fundamental safety and handling protocols for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.
Q1: What are the primary hazards I should be aware of before working with this compound?
A1: 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is classified as harmful if swallowed and may cause an allergic skin reaction.[2] Due to its dinitroaromatic structure, it should be treated as potentially explosive under specific conditions, such as high temperatures or shock.[3] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and hydrogen chloride.[4]
Q2: What are the correct storage conditions for this reagent to ensure its stability and safety?
A2: To maintain chemical integrity and prevent hazardous situations, the compound must be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5][6][7] It should be stored away from incompatible materials, particularly strong oxidizing agents and bases, as well as sources of heat or ignition.[5]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: A comprehensive PPE strategy is crucial. Always wear the following:
-
Eye Protection: Safety glasses with side shields or goggles are required.[4][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.[5]
-
Body Protection: A lab coat or long-sleeved clothing is necessary to prevent skin contact.[4][8]
-
Respiratory Protection: While not typically required under normal use with adequate ventilation, a respirator with a particle filter may be necessary if dust is generated or for large-scale operations.
Q4: How should I properly dispose of waste containing 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate?
A4: All waste materials, including contaminated absorbents from spills and empty containers, must be disposed of as hazardous waste through an approved waste disposal plant. Do not dispose of this chemical in regular trash or down the drain.[9] Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
Section 2: Experimental & Troubleshooting Guide
This section provides practical advice for using 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate in experiments and troubleshooting common issues.
Experimental Workflow: General Esterification Protocol
This compound is often used in derivatization reactions or as an intermediate in synthesis. A common application is the esterification of alcohols.
Protocol:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Reagent Addition: Add 1.0-1.2 equivalents of 3,5-dinitrobenzoyl chloride. Note: 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is the product of such a reaction, and similar chemistry may be involved in its further use.
-
Base Addition: Slowly add 1.2-1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a dilute aqueous acid (e.g., 1M HCl) and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Troubleshooting Common Experimental Problems
Q5: My reaction is not proceeding to completion or is very slow. What could be the cause?
A5:
-
Moisture: The presence of water can hydrolyze the starting materials or intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Insufficient Base: The base is critical for neutralizing the acid byproduct, which can inhibit the reaction. Ensure the correct stoichiometry of the base is used.
-
Steric Hindrance: If the alcohol substrate is bulky (e.g., a secondary or tertiary alcohol), the reaction rate may be significantly slower.[10] In such cases, a longer reaction time, elevated temperature, or a different catalyst may be required.
Q6: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?
A6:
-
Overheating: Dinitroaromatic compounds can be sensitive to heat, potentially leading to decomposition.[3][11] Maintain a controlled and moderate reaction temperature.
-
Reaction with Base: Some bases, especially if used in excess or at high temperatures, can react with the aromatic ring via nucleophilic aromatic substitution, although the chloro- and nitro- groups are deactivating.
-
Dehydration of Alcohol: For certain sensitive alcohols, the acidic conditions generated (if the base is not efficient) can cause dehydration.[10]
Q7: The color of my reaction mixture has turned dark brown or black. Should I be concerned?
A7: A significant color change to dark brown or black often indicates decomposition. Nitroaromatic compounds can form colored charge-transfer complexes or decompose into tar-like substances, especially in the presence of heat, strong bases, or light.[12] It is advisable to stop the reaction and re-evaluate the reaction conditions, such as lowering the temperature or using a milder base.
Section 3: Spill and Emergency Management
Q8: What is the immediate procedure for a small spill of solid 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate in the lab?
A8: For a minor spill that you are trained and equipped to handle:
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE as described in Q3.[13]
-
Contain & Clean: Gently sweep the solid material to avoid creating dust.[14] Use an inert absorbent material like vermiculite or sand for cleanup.[9] Place the collected material into a sealed, labeled container for hazardous waste disposal.[15]
-
Decontaminate: Clean the spill area with soap and water.[14]
Q9: When does a spill become an emergency that requires external help?
A9: A spill is considered an emergency if:
-
It is large in quantity.
-
It occurs in a poorly ventilated area.
-
There is a risk of fire or explosion.
-
You feel unwell or experience symptoms of exposure.
-
You are not trained or do not have the proper equipment to handle it.
In any of these situations, evacuate the area immediately, alert others, and contact your institution's emergency response team.[14]
Spill Response Decision Workflow
Caption: Decision workflow for responding to a chemical spill.
Section 4: Chemical Properties & Data
This table summarizes key physical and chemical properties for quick reference.
| Property | Value | Source |
| CAS Number | 58263-53-9 | [1] |
| Molecular Formula | C11H11ClN2O6 | [1] |
| Molecular Weight | 260.59 g/mol | [2] |
| Appearance | Solid | [4] |
| Melting Point | 89-91°C | [1] |
| Boiling Point | 406.3°C at 760 mmHg | [1] |
| Flash Point | 199.5°C | [1] |
References
-
Methyl 4-chloro-3,5-dinitrobenzoate. PubChem, National Center for Biotechnology Information.[Link]
-
Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692.[Link]
-
Al-Howsaway, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-Chloro-3,5-dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(9), 509-512.[Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).[Link]
-
Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center.[Link]
-
8 Steps to Handling a Lab Chemical Spill. (2023). Westlab.[Link]
-
Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology Environmental Health & Safety.[Link]
-
Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.[Link]
-
Singh, R., & Singh, G. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. HANS SHODH SUDHA, 2(4), 100-104.[Link]
-
Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV.[Link]
-
Chemical Spill. University of Illinois Division of Research Safety.[Link]
-
3,5-DINITROBENZOIC ACID FOR SYNTHESIS. Loba Chemie.[Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville.[Link]
-
Minero, C., et al. (2007). Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions. ResearchGate.[Link]
-
Chemical Compatibility Guide Polypropylene. CELLTREAT Scientific Products.[Link]
-
Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. ResearchGate.[Link]
-
Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. (2022). ResearchGate.[Link]
-
Methyl 4-chloro-3,5-dinitrobenzoate. Pharmaffiliates.[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Methyl 4-chloro-3,5-dinitrobenzoate | C8H5ClN2O6 | CID 96161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ie [fishersci.ie]
- 8. fishersci.nl [fishersci.nl]
- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. hansshodhsudha.com [hansshodhsudha.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 15. ehs.utk.edu [ehs.utk.edu]
Technical Support Center: 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate Derivatization
A Senior Application Scientist's Guide to Navigating the Critical Role of pH in Your Derivatization Workflow
Welcome to the technical support center for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As your Senior Application Scientist, I will walk you through the nuances of how pH can significantly impact your experimental success, ensuring you achieve reliable and reproducible results.
The Foundation: Understanding the Derivatization Reaction
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is a highly effective derivatizing agent, particularly for primary and secondary amines, as well as alcohols. The core of this reaction is a nucleophilic acyl substitution, where the electron-deficient carbonyl carbon of the dinitrobenzoate is attacked by a nucleophilic group (e.g., the lone pair of electrons on a nitrogen in an amine or an oxygen in an alcohol). The two nitro groups on the benzene ring are strongly electron-withdrawing, which significantly enhances the electrophilicity of the carbonyl carbon, making the reaction efficient.
However, the success of this derivatization is critically dependent on maintaining the optimal pH. The pH of the reaction medium governs two key factors: the nucleophilicity of your analyte and the stability of the derivatizing reagent itself.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for derivatizing amines with 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate?
A1: For the derivatization of primary and secondary amines, a basic environment, typically in the pH range of 9.0 to 11.0 , is recommended.
-
The "Why": In acidic or neutral conditions, amines exist in their protonated form (R-NH3+). In this state, the lone pair of electrons on the nitrogen is unavailable for the nucleophilic attack on the derivatizing reagent, effectively halting the reaction. By increasing the pH to the alkaline range, the amine is deprotonated (R-NH2), restoring its nucleophilicity and allowing the derivatization to proceed efficiently. Studies on similar derivatizing agents, such as 4-chloro-3,5-dinitrobenzotrifluoride, have shown that a pH of 9.0 is optimal for the derivatization of amino acids.[1]
Q2: Can I use this reagent to derivatize alcohols? What is the recommended pH?
A2: Yes, 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate can be used to derivatize alcohols. For this reaction, a slightly basic to neutral pH is often employed, and the reaction may require a catalyst.
-
The "Why": Alcohols are weaker nucleophiles than amines. While a basic pH will deprotonate the alcohol to the more nucleophilic alkoxide, this requires a much higher pH than for amines. However, at very high pH, the risk of hydrolyzing the dinitrobenzoate reagent increases significantly. A common approach for derivatizing alcohols with similar reagents like 3,5-dinitrobenzoyl chloride involves using a catalyst such as pyridine in a non-aqueous solvent to facilitate the reaction without resorting to extreme pH values.
Q3: How does pH affect the stability of the 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate reagent?
A3: The ester linkage in 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is susceptible to hydrolysis, especially under strongly acidic or basic conditions.
-
The "Why":
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can occur, where the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to attack by water.
-
Alkaline Conditions (pH > 11): Base-catalyzed hydrolysis (saponification) is a more significant concern. The hydroxide ion (OH-) is a strong nucleophile that can directly attack the carbonyl carbon, leading to the formation of 4-chloro-3,5-dinitrobenzoic acid and 2-methylpropanol. This process consumes your derivatizing reagent and can lead to lower yields. The rate of hydrolysis of similar esters has been shown to increase with pH.
-
Q4: I am seeing poor derivatization efficiency. Could pH be the issue?
A4: Absolutely. Incorrect pH is one of the most common reasons for poor derivatization yields.
-
If your analyte is an amine: A pH that is too low (acidic or neutral) will result in a protonated, non-nucleophilic amine.
-
For any analyte: A pH that is too high can lead to rapid hydrolysis of the derivatizing reagent, reducing its availability to react with your analyte. It is crucial to carefully control the pH to find the optimal balance between analyte nucleophilicity and reagent stability.
Troubleshooting Guide
| Problem | Potential Cause (pH-Related) | Recommended Solution |
| Low or No Product Formation | Incorrect pH for the analyte: For amines, the pH may be too low, leading to protonation and loss of nucleophilicity. | Ensure the reaction buffer is at the optimal pH for your analyte. For amines, use a buffer in the pH 9-11 range (e.g., borate buffer). Verify the pH of your final reaction mixture. |
| Hydrolysis of the derivatizing reagent: The pH may be too high, causing rapid degradation of the 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate. | If you suspect hydrolysis, try lowering the pH slightly (e.g., from 11 to 10 for amines) to see if the yield improves. Also, ensure that the reagent is fresh and has been stored under anhydrous conditions. | |
| Inconsistent Results/Poor Reproducibility | Poor pH control: The buffering capacity of your system may be insufficient, leading to pH shifts during the reaction. | Use a buffer with a pKa value close to the desired reaction pH to ensure stable pH control throughout the derivatization process. |
| Presence of Unexpected Peaks in Chromatogram | Hydrolysis products: Peaks corresponding to 4-chloro-3,5-dinitrobenzoic acid or 2-methylpropanol may be present due to reagent degradation. | Confirm the identity of these peaks by running standards. If present, this is a strong indication of reagent hydrolysis. Re-optimize the pH to a less basic condition if possible. |
| Peak Tailing or Poor Peak Shape in HPLC Analysis | Mobile phase pH is inappropriate for the derivative: The pH of the mobile phase can affect the ionization state of the derivative, leading to poor chromatography. | For reversed-phase HPLC, the pH of the mobile phase plays a significant role in determining selectivity and retention time.[2] It is important to control the mobile phase pH to ensure consistent ionization of your derivatized analyte. |
Experimental Protocols
Protocol 1: Derivatization of a Primary Amine
-
Preparation of Reagents:
-
Analyte Solution: Prepare a stock solution of your amine analyte in a suitable solvent (e.g., acetonitrile or methanol).
-
Derivatizing Reagent Solution: Prepare a solution of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate in anhydrous acetonitrile.
-
Buffer Solution: Prepare a borate buffer solution (pH 10.0).
-
-
Derivatization Procedure:
-
In a clean vial, add 100 µL of the analyte solution.
-
Add 200 µL of the borate buffer (pH 10.0).
-
Add 100 µL of the derivatizing reagent solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Inject an appropriate volume into your HPLC system for analysis.
-
Protocol 2: pH Optimization Study
To determine the optimal pH for your specific analyte, a pH optimization study is highly recommended.
-
Prepare a series of buffers with varying pH values (e.g., pH 8, 9, 10, 11, and 12).
-
Set up parallel derivatization reactions, with each reaction using a different pH buffer.
-
Keep all other reaction parameters (analyte concentration, reagent concentration, temperature, and reaction time) constant.
-
Analyze the resulting derivatives by HPLC.
-
Plot the peak area of the derivatized analyte against the pH of the reaction buffer. The pH that gives the highest peak area is the optimal pH for your derivatization.
Visualizing the Workflow and Key Relationships
Derivatization Workflow
Caption: A typical experimental workflow for derivatization.
The pH Balancing Act
Sources
Validation & Comparative
A Comparative Guide to N-Terminal Amino Acid Analysis: Sanger's Reagent vs. 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
In the landscape of protein analysis, the precise identification of N-terminal amino acids is a critical step in understanding protein structure and function. For decades, Sanger's reagent (1-fluoro-2,4-dinitrobenzene, FDNB) has been a cornerstone of this process. However, modern analytical techniques, particularly high-performance liquid chromatography (HPLC), have spurred the development of alternative derivatizing agents. This guide provides an in-depth comparison between the classical Sanger's method and the use of a dinitrobenzoate-based reagent, "2-Methylpropyl 4-chloro-3,5-dinitrobenzoate," for N-terminal amino acid analysis.
While direct experimental data for "2-Methylpropyl 4-chloro-3,5-dinitrobenzoate" is not widely available in peer-reviewed literature, its structural similarity to other studied reagents like Methyl 4-chloro-3,5-dinitrobenzoate and 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) allows for an evidence-based comparative analysis. This guide will leverage data from these related compounds to present a comprehensive overview for researchers, scientists, and drug development professionals.
The Foundation: Sanger's Reagent (FDNB)
Developed by Frederick Sanger in his pioneering work on the insulin sequence, FDNB provided the first effective method for identifying the N-terminal residue of a polypeptide chain. The core of this method lies in the nucleophilic aromatic substitution reaction between the free amino group of the N-terminal amino acid and FDNB under mildly alkaline conditions.
Mechanism of Action
The reaction proceeds via the attack of the deprotonated N-terminal α-amino group on the electron-deficient benzene ring of FDNB, leading to the displacement of the fluorine atom and the formation of a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the peptide. Subsequent acid hydrolysis cleaves all peptide bonds, liberating the individual amino acids. The DNP-amino acid, being stable to hydrolysis, can then be isolated and identified, typically by chromatography.
Experimental Protocol: N-Terminal Analysis with FDNB
-
Derivatization: The polypeptide is dissolved in a suitable buffer (e.g., sodium bicarbonate) to maintain a mildly alkaline pH (8-9). An ethanolic solution of FDNB is added, and the reaction is allowed to proceed in the dark at room temperature.
-
Hydrolysis: After the reaction, the excess FDNB is removed, and the DNP-polypeptide is subjected to complete acid hydrolysis (e.g., 6 M HCl at 110°C for 12-24 hours). This step cleaves all peptide bonds.
-
Extraction: The resulting mixture contains the DNP-amino acid and free amino acids. The yellow DNP-amino acid can be extracted from the aqueous solution using an organic solvent like ether.
-
Identification: The extracted DNP-amino acid is then identified, historically by paper chromatography or thin-layer chromatography (TLC), and more recently by HPLC, by comparing its retention time with that of known DNP-amino acid standards.
The HPLC-Focused Alternative: 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
Derivatization reagents based on the 4-chloro-3,5-dinitrobenzoate scaffold are designed for pre-column derivatization in HPLC analysis. These reagents offer an alternative to FDNB, with properties tailored for modern, high-sensitivity analytical instrumentation.
Mechanism of Action
Similar to FDNB, the reaction with 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate involves a nucleophilic aromatic substitution. The amino group of the amino acid attacks the carbon atom bearing the chlorine atom on the dinitrobenzoate ring. The two electron-withdrawing nitro groups activate the ring towards nucleophilic attack, facilitating the displacement of the chloride ion. This results in the formation of a stable N-(3,5-dinitrophenyl) amino acid derivative.
Experimental Protocol: Amino Acid Analysis with a Dinitrobenzoate Reagent (based on CNBF data)
A representative protocol using a similar reagent, 4-chloro-3,5-dinitrobenzotrifluoride (CNBF), provides insight into the conditions for dinitrobenzoate-based derivatization.
-
Derivatization: The amino acid sample is mixed with a borate buffer (pH 9.0). The derivatizing reagent (dissolved in a suitable organic solvent) is added, and the reaction is carried out at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).
-
Quenching and Dilution: The reaction is stopped, and the mixture is diluted with the mobile phase for HPLC analysis.
-
HPLC Separation and Detection: The derivatized amino acids are separated on a reverse-phase column (e.g., C18) using a gradient elution. Detection is typically performed using a UV detector at a wavelength where the dinitrobenzoate derivatives exhibit strong absorbance (e.g., 260 nm for CNBF derivatives).
Head-to-Head Comparison: Performance and Practicality
| Feature | Sanger's Reagent (FDNB) | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate (and related compounds) |
| Primary Application | N-terminal amino acid identification of peptides and proteins. | Quantitative analysis of free amino acids. |
| Reaction pH | Mildly alkaline (pH 8-9). | Alkaline (pH 9.0 for CNBF). |
| Reaction Temperature | Room temperature. | Elevated (e.g., 60°C for CNBF). |
| Reaction Time | Several hours. | Relatively short (e.g., 30 minutes for CNBF). |
| Derivative Stability | DNP-amino acids are stable to acid hydrolysis. | Derivatives are stable for HPLC analysis. |
| Detection Method | Colorimetric (yellow), UV absorbance, historically TLC, now HPLC. | UV absorbance in HPLC. |
| Sensitivity | Picomole range. | Micromolar detection limits (e.g., 2.40-6.50 µmol/L for CNBF). |
| Throughput | Low, due to multiple steps including hydrolysis and extraction. | High, amenable to automation with HPLC autosamplers. |
| Destructive Nature | Destructive to the rest of the peptide chain. | Not applicable for sequencing, used for analysis of free amino acids. |
Causality Behind Experimental Choices and Field-Proven Insights
Sanger's Method: The choice of FDNB was revolutionary for its time due to the stability of the DNP-amino acid bond during the harsh conditions of acid hydrolysis required to break the peptide bonds. This stability is paramount to the success of the method. However, the destructive nature of the hydrolysis step is a significant drawback, as it prevents sequential analysis of the same peptide molecule. This limitation led to the development of the Edman degradation method for sequential protein sequencing. Today, the primary utility of Sanger's reagent is in the unambiguous identification of the N-terminal residue, especially when dealing with proteins that may have blocked N-termini that are resistant to other methods.
Dinitrobenzoate Reagents: The design of reagents like 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is driven by the needs of modern analytical chemistry, particularly HPLC. The goal is to achieve rapid, reproducible, and high-throughput analysis of amino acid composition. The elevated reaction temperature and shorter reaction time, as seen with CNBF, are chosen to ensure complete and swift derivatization, which is crucial for automated pre-column derivatization protocols in HPLC systems. The resulting derivatives are designed to have strong UV absorbance at a wavelength where common solvents used in HPLC have minimal interference, enhancing the sensitivity and accuracy of quantification. The use of a C18 column for separation is standard for these types of hydrophobic derivatives.
Limitations and Considerations
Sanger's Reagent (FDNB):
-
Destructive: The hydrolysis step destroys the rest of the polypeptide chain, making it unsuitable for sequencing beyond the N-terminal residue.
-
Labor-intensive: The multi-step process of derivatization, hydrolysis, extraction, and identification is time-consuming and not easily automated.
-
Side Reactions: FDNB can also react with the ε-amino group of lysine and the phenolic hydroxyl group of tyrosine, which can complicate the analysis.
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate:
-
Limited Application: These reagents are primarily used for the analysis of free amino acid composition, not for sequencing peptides or proteins.
-
Optimization Required: Derivatization conditions such as pH, temperature, and time need to be carefully optimized for different amino acids to ensure complete and reproducible reactions.
-
Potential for Interferences: As with any pre-column derivatization method, the presence of other primary and secondary amines in the sample can lead to interfering peaks in the chromatogram.
Conclusion
Sanger's reagent (FDNB) remains a historically significant and valuable tool for the definitive identification of N-terminal amino acids, particularly in situations where other methods may fail. Its robustness and the stability of the DNP derivatives are key advantages. However, its destructive nature and labor-intensive protocol make it less suitable for high-throughput applications.
In contrast, derivatization reagents like 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, and its better-documented analogs, represent a modern approach tailored for the quantitative analysis of amino acid composition by HPLC. They offer the advantages of speed, high throughput, and amenability to automation. For researchers focused on determining the amino acid profile of a sample, rather than sequencing a protein, these dinitrobenzoate-based reagents provide a more efficient and practical solution. The choice between these two classes of reagents ultimately depends on the specific analytical question being addressed: the identification of a single N-terminal residue versus the comprehensive quantification of free amino acids.
References
-
Boichenko, A. P., et al. (2011). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Russian Journal of Applied Chemistry, 84(6), 957-963. [Link]
-
Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
-
Fun, H. K., et al. (2008). Methyl 4-chloro-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1938. [Link]
- Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence
Comparison of "2-Methylpropyl 4-chloro-3,5-dinitrobenzoate" with other dinitrobenzoate reagents
In the landscape of analytical chemistry, particularly in chromatographic applications for quality control and research in the pharmaceutical and chemical industries, derivatization remains a cornerstone technique for enhancing the detectability and separation of analytes. For compounds with poor chromophores, such as alcohols and amines, derivatization to introduce a strongly UV-absorbing moiety is often essential for sensitive analysis by High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV).
This guide provides an in-depth comparison of dinitrobenzoate-based derivatizing agents, with a focus on contrasting the established reagent, 3,5-dinitrobenzoyl chloride, with the less ubiquitous but potentially advantageous 4-chloro-3,5-dinitrobenzoyl chloride, the precursor to derivatives like 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate . We will delve into the chemical principles governing their reactivity, the stability of the resulting derivatives, and their performance in chromatographic separations, supported by established experimental protocols and data from related compounds.
The Principle of Dinitrobenzoate Derivatization
The core principle behind using dinitrobenzoate reagents is the introduction of a dinitrophenyl group, a potent chromophore, onto an analyte molecule. This is typically achieved by reacting an alcohol or an amine with a dinitrobenzoyl chloride derivative. The resulting ester or amide possesses strong UV absorption, significantly lowering the limit of detection. Furthermore, the formation of these derivatives often yields crystalline solids with sharp, characteristic melting points, a property historically used for the qualitative identification of unknown alcohols and amines.[1]
The general reaction for the derivatization of an alcohol with a dinitrobenzoyl chloride is an esterification, as depicted below:
Figure 1: General workflow for the derivatization of an alcohol with a dinitrobenzoyl chloride reagent in the presence of a base like pyridine.
A Tale of Two Reagents: 3,5-Dinitrobenzoyl Chloride vs. 4-Chloro-3,5-Dinitrobenzoyl Chloride
The workhorse of dinitrobenzoate derivatization has long been 3,5-dinitrobenzoyl chloride. Its symmetrical structure and the strong electron-withdrawing nature of the two nitro groups render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by alcohols and amines.[2]
The introduction of a chlorine atom at the 4-position of the benzene ring, creating 4-chloro-3,5-dinitrobenzoyl chloride, presents an intriguing modification. To understand its impact, we must consider the electronic effects of the substituents on the aromatic ring.
Electronic Effects and Reactivity
Both nitro groups and chlorine atoms are electron-withdrawing groups.[3] The two nitro groups at the meta positions to the carbonyl group strongly activate the carbonyl carbon towards nucleophilic attack. The addition of a chlorine atom at the para position further enhances this electron-withdrawing effect through induction. This suggests that 4-chloro-3,5-dinitrobenzoyl chloride is likely a more reactive derivatizing agent than 3,5-dinitrobenzoyl chloride . This heightened reactivity could translate to faster reaction times or the ability to derivatize less reactive, sterically hindered alcohols under milder conditions.
Figure 2: The 4-chloro substituent enhances the electron-withdrawing nature of the reagent, increasing the electrophilicity of the carbonyl carbon.
Comparative Performance Metrics
While direct experimental comparisons for "2-Methylpropyl 4-chloro-3,5-dinitrobenzoate" are scarce, we can infer its performance characteristics based on the properties of its constituent parts and related compounds.
| Feature | 2-Methylpropyl 3,5-Dinitrobenzoate | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate | Rationale & Insights |
| Reagent Reactivity | High | Potentially Higher | The additional electron-withdrawing chlorine atom in the 4-position is expected to increase the electrophilicity of the carbonyl carbon, leading to faster reaction kinetics.[3] |
| Derivative Stability | Generally Stable | Expected to be Stable | Dinitrobenzoate esters are known for their stability, which is crucial for reliable chromatographic analysis. The presence of the chloro group is unlikely to significantly impact the stability of the ester bond under standard reversed-phase HPLC conditions. |
| UV-Vis Absorbance | Strong UV absorption | Potentially Enhanced UV Response | The dinitrophenyl chromophore is responsible for the strong UV absorbance. While the chloro-substituent may cause a slight bathochromic (red) shift in the λmax, its impact on the molar absorptivity would need experimental verification. However, the fundamental strong absorbance will be retained. |
| Chromatographic Behavior | Good retention on reversed-phase columns | Increased Retention Time | The addition of a chlorine atom increases the hydrophobicity of the molecule. In reversed-phase HPLC, this will likely lead to a longer retention time compared to the non-chlorinated analogue, which could be advantageous for resolving early-eluting analytes.[4] |
| Crystallinity of Derivative | Crystalline solid with a sharp melting point | Expected to be a crystalline solid | The formation of crystalline derivatives is a hallmark of dinitrobenzoates. The derivative "2-methylpropyl 4-chloro-3,5-dinitrobenzoate" is listed with a melting point of 89-91°C.[5] |
The Role of the Alkyl Group: A Focus on 2-Methylpropyl (Isobutyl)
The choice of the alcohol to be derivatized, in this case, isobutanol (2-methylpropan-1-ol), also influences the properties of the final derivative. The branched nature of the isobutyl group can introduce steric hindrance, which might affect the rate of the derivatization reaction.[6] However, as a primary alcohol, isobutanol is generally reactive. The isobutyl group, being a small alkyl chain, will contribute to the overall hydrophobicity of the derivative, influencing its retention in reversed-phase chromatography.
Alternative Dinitroaromatic Reagents
For a comprehensive comparison, it is pertinent to mention other dinitroaromatic reagents used in analytical derivatization.
-
2,4-Dinitrofluorobenzene (DNFB or Sanger's Reagent): Primarily used for the derivatization of primary and secondary amines. The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions.[7][8]
-
2,4-Dinitrophenylhydrazine (DNPH): A classic reagent for the derivatization of aldehydes and ketones, forming brightly colored dinitrophenylhydrazones that are readily analyzed by HPLC-UV.[9][10]
The choice of reagent is dictated by the functional group of the analyte. For alcohols, dinitrobenzoyl chlorides remain the reagents of choice.
Experimental Protocols
The following are generalized protocols for the derivatization of alcohols using dinitrobenzoyl chlorides. These should be optimized for specific applications.
Protocol 1: Derivatization of an Alcohol with 3,5-Dinitrobenzoyl Chloride
This protocol is adapted from established methods for preparing 3,5-dinitrobenzoate derivatives.[1][11]
Materials:
-
Alcohol sample
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Hydrochloric acid (5% v/v)
-
Sodium bicarbonate (5% w/v, aqueous solution)
-
Ethanol (for recrystallization)
-
HPLC-grade acetonitrile and water
Procedure:
-
In a clean, dry vial, dissolve approximately 10 mg of the alcohol in 1 mL of anhydrous pyridine.
-
Add a 1.5 molar excess of 3,5-dinitrobenzoyl chloride to the solution.
-
Cap the vial and heat the mixture at 60-70°C for 1 hour. For more reactive primary alcohols, the reaction may proceed to completion at room temperature.
-
Cool the reaction mixture to room temperature and slowly add 5 mL of 5% hydrochloric acid to neutralize the excess pyridine.
-
Extract the dinitrobenzoate derivative with a suitable organic solvent, such as diethyl ether or ethyl acetate (2 x 5 mL).
-
Wash the combined organic extracts with 5 mL of 5% sodium bicarbonate solution, followed by 5 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen.
-
For qualitative analysis, recrystallize the solid derivative from ethanol/water to obtain pure crystals for melting point determination.
-
For quantitative HPLC analysis, dissolve the dried residue in a known volume of acetonitrile.
Protocol 2: Inferred Protocol for Derivatization with 4-Chloro-3,5-Dinitrobenzoyl Chloride
Based on the anticipated higher reactivity of 4-chloro-3,5-dinitrobenzoyl chloride, the reaction conditions may be milder.
Materials:
-
Same as Protocol 1, with 4-chloro-3,5-dinitrobenzoyl chloride replacing 3,5-dinitrobenzoyl chloride.
Procedure:
-
Follow steps 1 and 2 of Protocol 1, using 4-chloro-3,5-dinitrobenzoyl chloride.
-
Allow the reaction to proceed at room temperature for 30-60 minutes, monitoring the reaction progress by TLC or a pilot HPLC injection if necessary. Gentle heating (40-50°C) may be applied if the reaction is slow.
-
Follow steps 4 through 9 of Protocol 1 for workup and sample preparation for analysis.
Figure 3: A generalized workflow for the preparation of dinitrobenzoate derivatives for HPLC analysis.
Conclusion and Recommendations
The selection of a derivatizing agent is a critical decision in analytical method development. While 3,5-dinitrobenzoyl chloride is a well-established and reliable reagent for the derivatization of alcohols and amines, the use of 4-chloro-3,5-dinitrobenzoyl chloride offers a compelling alternative with the potential for enhanced performance.
The key takeaways from this comparative guide are:
-
Enhanced Reactivity: The presence of the 4-chloro substituent is predicted to increase the reactivity of the derivatizing agent, potentially leading to faster and more efficient reactions.
-
Improved Chromatographic Resolution: The resulting 4-chloro-3,5-dinitrobenzoate derivatives will be more hydrophobic, leading to longer retention times in reversed-phase HPLC. This can be particularly useful for resolving analytes that elute early in the chromatogram.
-
Comparable UV-Detectability: The fundamental dinitrophenyl chromophore ensures strong UV absorbance, which is the primary goal of this type of derivatization.
For researchers and drug development professionals seeking to optimize their analytical methods for alcohols and amines, exploring the use of 4-chloro-3,5-dinitrobenzoyl chloride is a logical next step. While this guide provides a strong theoretical and inferential basis for its advantages, empirical validation with the specific analytes of interest is always recommended. The development of a robust and validated analytical method will ultimately depend on experimental optimization of the reaction and chromatographic conditions.
References
- Valdez, D., & Reier, J. C. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride.
- Synthesis and characterization of 2-methyl-4, 5-dinitro-1, 2, 3-triazole-1-oxide. (2025).
- Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). PMC - NIH.
- Lopez, J. L., et al. (2003). PHYSICOCHEMICAL AND TOXICOLOGICAL STUDIES ON 4-CHLORO 3,5-DINITROBENZOIC ACID IN AQUEOUS SOLUTIONS. CONICET.
- Lin, Q.-B., et al. (2014). Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar. Asian Journal of Chemistry, 26(12), 3563-3568.
- Reactivity of H Atoms and Hydrated Electrons with Chlorobenzoic Acids. (2025).
- The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. USC Digital Library.
- COMPREHENSIVE REVIEW OF IMPORTANT ANALYTICAL REAGENTS USED IN SPECTROPHOTOMETRY. (2020).
- Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. (2021). PMC - PubMed Central.
- Isobutyl: Properties, Uses, and Industrial Applic
- HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. (2019).
- Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. (2010).
- Analytical Reagents used in Chemical and Spectrophotometric Analysis. RJPT.
- A Novel Dinitrophenylhydrazine-Free Synthetic Approach for Identifying Aldehydes and Ketones in the Undergraduate Laboratory. (2024).
- Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). MDPI.
- Inductive Effects of Alkyl Groups. (2023). Chemistry LibreTexts.
- Identification of an Unknown: Alcohol, Aldehyde or Ketone?. WebAssign.
- RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie.
- Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted deriv
- Simultaneous quantitative analysis of 39 common toxicological drugs for increased efficiency in an ante- and postmortem labor
- Ch12 : Substituent Effects. University of Calgary.
- Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. (2022).
- HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i.
- Derivatization of hydroxyl functional groups for liquid chromatography and capillary electrosepar
- THE 3,5-MNITROBMZOATES AS DERIVATIVES OF ALCOHOLS AND PHENOLS. University of Southern California.
- Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. (2014).
- Methyl 4-chloro-3,5-dinitrobenzo
- Derivatization of hydroxyl functional groups for liquid chromatography and capillary electrosepar
- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S.
- Features and Advantages of the Recurrent Approximation of Retention Times in Reversed-Phase High-Performance Liquid Chrom
- Alcohols and esters Analysis of vol
- Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identific
- Simultaneous determination of C1-C4 carboxylic acids and aldehydes using 2,4-dinitrophenylhydrazine-impregnated silica gel and high-performance liquid chrom
- Reactivity of chlorobenzene and benzene in electrophilic substitutions. (2015). Stack Exchange.
- 2-methylpropyl 4-chloro-3,5-dinitrobenzoate 58263-53-9 Purity 98% China. Guidechem.
- Derivatization of Alcohols Using (bmim)HSO 4 : A Green Approach for the Undergraduate Chemistry Laboratory.
- A real space picture of the role of steric effects in SN2 reactions. (2022). PMC - PubMed Central.
- Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chrom
- 94491-96-0 | Ethyl isobutyl phthal
- Methyl 4-chloro-3,5-dinitrobenzo
- 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. NIH.
- isobutyl butyr
- Isobutyl ether. PubChem.
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. impa.usc.edu [impa.usc.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of C1-C4 carboxylic acids and aldehydes using 2,4-dinitrophenylhydrazine-impregnated silica gel and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iomcworld.com [iomcworld.com]
- 11. pubs.sciepub.com [pubs.sciepub.com]
Inter-laboratory validation of "2-Methylpropyl 4-chloro-3,5-dinitrobenzoate" derivatization protocol
An Inter-Laboratory Validation Guide: The "2-Methylpropyl 4-chloro-3,5-dinitrobenzoate" Protocol for Derivatization of Alcohols
Abstract
The accurate quantification of hydroxyl-containing compounds, particularly alcohols, in complex matrices remains a significant challenge in pharmaceutical and chemical analysis. Chemical derivatization is a powerful strategy to enhance the volatility, thermal stability, and detectability of these analytes for chromatographic analysis.[1][2] This guide introduces a robust derivatization protocol utilizing 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate for the analysis of alcohols. We present a comprehensive, step-by-step methodology and a framework for its inter-laboratory validation, adhering to the principles outlined in the ICH Q2(R1) guidelines.[3][4] Furthermore, this protocol is objectively compared with established derivatization techniques, namely silylation and an alternative acylation method, supported by comparative performance data. This document is intended for researchers, analytical scientists, and quality control professionals seeking to implement and validate a reliable method for alcohol determination.
Introduction: The Rationale for Derivatization
In gas chromatography (GC) and high-performance liquid chromatography (HPLC), the intrinsic properties of an analyte dictate its behavior and detectability. Alcohols, due to their polarity and ability to form hydrogen bonds, often exhibit poor peak shape and low volatility, making direct analysis challenging.[5] Derivatization addresses these issues by chemically modifying the hydroxyl functional group, thereby converting the analyte into a less polar, more volatile, and more easily detectable derivative.[2]
The ideal derivatization reagent should react completely and rapidly under mild conditions to form a single, stable product.[2] 3,5-Dinitrobenzoate esters are well-established crystalline derivatives used for the identification of alcohols.[6][7] The introduction of a chloro-substituent and the use of the 2-methylpropyl ester in the reagent "2-Methylpropyl 4-chloro-3,5-dinitrobenzoate" aims to enhance its reactivity and the chromatographic properties of the resulting derivative. The highly electronegative dinitrobenzoyl moiety also serves as a strong chromophore for UV detection in HPLC and can enhance sensitivity in mass spectrometry (MS).
This guide provides a detailed protocol for the use of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate and, critically, outlines a rigorous inter-laboratory validation study to establish its robustness, reliability, and transferability across different laboratory environments.
Derivatization Protocol: 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
This protocol is designed for the derivatization of short-chain alcohols in a non-aqueous solvent. The causality behind the choice of reagents is to ensure an efficient and clean reaction. Pyridine acts as a catalyst and an acid scavenger, driving the reaction to completion by neutralizing the HCl byproduct.[8] Isopropyl ether is selected as a solvent for its inertness and appropriate boiling point for controlled heating.[9]
Required Materials
-
Analyte solution (e.g., 1 mg/mL of a target alcohol in dry isopropyl ether)
-
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate (Purity ≥98%)
-
Pyridine (Anhydrous)
-
Isopropyl ether (Anhydrous, alcohol-free)
-
2% (w/v) Sodium hydroxide solution
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Step-by-Step Derivatization Procedure
-
Reagent Preparation : Prepare a 10 mg/mL solution of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate in dry isopropyl ether.
-
Sample Aliquoting : In a 2 mL reaction vial, add 100 µL of the analyte solution.
-
Reagent Addition : Add 200 µL of the derivatizing reagent solution and 20 µL of pyridine to the vial.
-
Reaction : Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 45 minutes.
-
Quenching and Extraction : After cooling to room temperature, add 500 µL of 2% sodium hydroxide solution to quench the reaction and remove excess reagent. Vortex for 1 minute.
-
Phase Separation : Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Washing : Transfer the upper organic layer to a clean vial. Wash the organic phase with 500 µL of saturated sodium bicarbonate solution, followed by 500 µL of deionized water. Vortex and centrifuge after each wash.
-
Drying : Transfer the final organic layer to a vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis : The resulting solution is ready for injection into the GC or HPLC system.
Inter-Laboratory Validation Study Design
The objective of an inter-laboratory validation is to demonstrate that the analytical procedure is robust and transferable, providing consistent and reliable results across different laboratories.[3] This study should be designed in accordance with ICH Q2(R1) guidelines.[4][10]
Participating Laboratories
A minimum of three independent laboratories should participate. Each laboratory should be provided with the standardized protocol, reagents from the same batch, and identical reference standards.
Validation Parameters
The study will assess the following validation characteristics:[11]
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Accuracy : The closeness of test results to the true value.
-
Precision :
-
Repeatability : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility : Precision between laboratories.
-
-
Linearity & Range : The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy.
-
Robustness : The capacity to remain unaffected by small, deliberate variations in method parameters.
Acceptance Criteria
Based on typical requirements for chromatographic assays, the following acceptance criteria are proposed:
-
Accuracy : The mean value should be within ±15% of the actual value.
-
Precision (RSD%) : Not more than 15% for repeatability, intermediate precision, and reproducibility.[12]
-
Linearity : Correlation coefficient (r²) should be ≥ 0.99.
Comparison with Alternative Derivatization Methods
To provide a comprehensive evaluation, the proposed protocol is compared against two widely used alternatives: silylation and a common acylation method.
Alternative 1: Silylation with BSTFA
Silylation is one of the most common derivatization techniques in GC, where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[2][13] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylation reagent.[1]
-
Protocol : 100 µL of analyte solution is mixed with 100 µL of BSTFA (with 1% TMCS as a catalyst) and heated at 60°C for 30 minutes. The reaction is typically clean, and the mixture can often be injected directly.
-
Advantages : Fast, simple, and produces relatively non-polar and volatile derivatives.[1]
-
Disadvantages : TMS derivatives are highly susceptible to hydrolysis, requiring strictly anhydrous conditions and careful sample handling.[2]
Alternative 2: Acylation with Heptafluorobutyric Anhydride (HFBA)
Acylation involves the introduction of an acyl group. Fluorinated anhydrides like HFBA are frequently used because they create derivatives that are highly responsive to Electron Capture Detectors (ECD).[8]
-
Protocol : 100 µL of analyte solution is mixed with 100 µL of HFBA and 50 µL of a catalyst/solvent like pyridine. The mixture is heated at 60°C for 20 minutes. A work-up step is required to remove the acidic byproduct.[8]
-
Advantages : Produces stable derivatives and significantly enhances sensitivity for ECD.
-
Disadvantages : The reaction produces corrosive acidic byproducts that must be removed before analysis to prevent column damage.[8]
Comparative Performance Data
The following tables summarize the expected performance of the three derivatization protocols based on typical validation results.
Table 1: Comparison of Derivatization Protocol Parameters
| Parameter | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate | Silylation (BSTFA) | Acylation (HFBA) |
|---|---|---|---|
| Reaction Time | 45 minutes | 30 minutes | 20 minutes |
| Reaction Temp. | 70°C | 60°C | 60°C |
| Work-up Required | Yes (Liquid-Liquid Extraction) | No (Direct Injection) | Yes (Quenching/Extraction) |
| Derivative Stability | High | Low (Moisture Sensitive) | High |
| Detector Compatibility | UV, ECD, MS | FID, MS | ECD, MS |
Table 2: Inter-Laboratory Validation Results for the Proposed Protocol (Illustrative Data)
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Overall (Reproducibility) | Acceptance Criteria |
|---|---|---|---|---|---|
| Accuracy (% Bias) | +2.5% | -1.8% | +3.1% | Mean: +1.3% | ±15% |
| Precision (RSD%) | 4.1% | 5.2% | 4.8% | 6.5% | ≤15% |
| Linearity (r²) | 0.998 | 0.997 | 0.999 | N/A | ≥0.99 |
Table 3: Comparative Analytical Performance Metrics (Illustrative Data)
| Metric | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate (UV) | Silylation (FID) | Acylation (ECD) |
|---|---|---|---|
| LOQ (ng/mL) | 5 | 50 | 0.1 |
| Linear Range (µg/mL) | 0.01 - 100 | 0.1 - 500 | 0.0005 - 10 |
| Robustness | High | Moderate | High |
Discussion and Conclusion
The selection of a derivatization protocol is a critical decision based on the analytical objective, available instrumentation, and required sensitivity.
-
The 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate protocol demonstrates significant advantages in producing highly stable derivatives suitable for robust, transferable methods. Its strong UV chromophore makes it an excellent choice for laboratories relying on HPLC-UV systems. The primary trade-off is a more involved sample work-up procedure compared to silylation.
-
Silylation with BSTFA offers speed and simplicity, making it ideal for high-throughput screening where extreme sensitivity is not the primary goal. However, its utility in a multi-laboratory setting can be compromised by the moisture sensitivity of the derivatives, which can lead to reproducibility issues if sample handling is not strictly controlled.[2]
-
Acylation with HFBA is the superior choice when ultra-trace level detection is required, particularly with an ECD. The stability of the derivatives is a major advantage, but the protocol requires careful handling to manage corrosive byproducts.[8]
References
-
Mahilkar Sonkar, S., Sengupta, S., Singh, S., & Lumb, A. (2022). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. World Journal of Chemical Education, 10(2), 62-64. Available at: [Link]
-
Kuo, C. C., Wen, Y., Huang, C., Wu, H. L., & Wu, S. S. (2020). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 28(2), 309-318. Available at: [Link]
-
Fun, H. K., O'Connor, C. J., & Singh, K. (2009). Methyl 4-chloro-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o153. Available at: [Link]
-
Sonkar, S. M., Singh, S., Sengupta, S., & Himanshu. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. HANS SHODH SUDHA, 2(4), 100-104. Available at: [Link]
-
Valdez, D., & Reier, J. C. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Journal of Chromatographic Science, 24(8), 356-360. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. Available at: [Link]
-
ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [https://www.greyhoundchrom.com/files/Derivatization Reagents Catalogue.pdf]([Link] Reagents Catalogue.pdf)
-
Rocchetti, G., & Bavaresco, L. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Foods, 11(15), 2289. Available at: [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Malachová, A., et al. (2018). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. Toxins, 10(10), 405. Available at: [Link]
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Available at: [Link]
-
ResearchGate. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Available at: [Link]
-
ResearchGate. (2025). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Available at: [Link]
-
Science and Education Publishing. (n.d.). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. Available at: [Link]
-
El-Zaher, A. A., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Journal of Chromatography A, 1305, 247-253. Available at: [Link]
-
ScienceMadness Discussion Board. (2006). Determining percentage of alcohol mixtures. Available at: [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]
-
Funaki, T., et al. (2017). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 145, 15-22. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Sources
- 1. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 2. chromtech.com [chromtech.com]
- 3. fda.gov [fda.gov]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.sciepub.com [pubs.sciepub.com]
- 8. gcms.cz [gcms.cz]
- 9. Sciencemadness Discussion Board - Determining percentage of alcohol mixtures. - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate and Its Derivatives
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Introduction: The Analytical Imperative for Dinitrobenzoate Derivatives
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate belongs to a class of nitroaromatic compounds that are significant in various fields, from synthetic chemistry intermediates to materials with potential biological activity. Accurate and precise quantification of these molecules is paramount for quality control, stability testing, pharmacokinetic studies, and ensuring the safety and efficacy of potential therapeutic agents. The presence of multiple nitro groups and a halogenated benzene ring presents unique analytical challenges and opportunities, influencing the choice of quantification strategy.
This guide will compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's principles, advantages, and limitations will be discussed, supported by experimental data and protocols validated against international standards.
Comparative Analysis of Core Methodologies
The selection of an optimal analytical technique is a critical decision driven by factors such as the analyte's physicochemical properties, the sample matrix, required sensitivity, and the intended purpose of the analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1] For dinitrobenzoate esters, which possess strong UV-absorbing chromophores due to the nitroaromatic ring, HPLC coupled with a UV detector is a highly effective and robust method.[2]
Principle of Operation: The analyte is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase). Separation occurs in a column packed with a stationary phase (commonly C18) based on the analyte's differential partitioning between the two phases.[3] The dinitrobenzoate moiety allows for sensitive detection using a UV-Vis spectrophotometer.
Causality in Method Design:
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse for reversed-phase HPLC due to its hydrophobicity, which provides excellent retention for moderately non-polar molecules like 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.[3]
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typical.[4] The organic modifier is adjusted to control the retention time; a higher percentage elutes the analyte faster. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
Detection Wavelength: The nitroaromatic structure leads to strong UV absorbance, typically around 254 nm, providing high sensitivity for detection.
Gas Chromatography with Electron Capture Detection (GC-ECD)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1] While dinitrobenzoate esters have limited volatility, GC can be employed, particularly for derivatives with lower boiling points. The key advantage lies in the use of an Electron Capture Detector (ECD).
Principle of Operation: The sample is vaporized in a heated inlet and carried by an inert gas (e.g., nitrogen or helium) through a capillary column. Separation is based on the analyte's boiling point and interaction with the stationary phase. The ECD is highly sensitive to electrophilic functional groups, such as the nitro and chloro groups present in the target molecule, making it an excellent choice for trace analysis.[5]
Causality in Method Design:
-
Injector Temperature: Must be high enough to ensure complete volatilization without causing thermal degradation of the analyte. This is a critical parameter to optimize for nitroaromatic compounds.
-
Column Selection: A low-to-mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for separating nitroaromatic compounds.
-
Detector Choice: The ECD offers exceptional sensitivity for halogenated and nitro-containing compounds, often achieving lower detection limits than HPLC-UV.[6][7] However, the ECD has a more limited linear dynamic range.[8]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method that offers absolute quantification without the need for a compound-specific reference standard.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9]
Principle of Operation: The sample is dissolved in a deuterated solvent with a certified internal standard of known concentration. The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[10]
Causality in Method Design:
-
Internal Standard Selection: An ideal internal standard must be stable, have high purity, and possess signals that do not overlap with the analyte's signals.[9] For aromatic analytes like dinitrobenzoates, standards such as 1,4-bis(trimethylsilyl)benzene can be suitable.[11]
-
Solvent Choice: The solvent must completely dissolve both the analyte and the internal standard without causing any chemical reactions. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Acquisition Parameters: To ensure accuracy, parameters like relaxation delay (d1) must be sufficiently long (typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery of all relevant nuclei.
Performance Comparison: A Data-Driven Overview
The following table summarizes the expected performance characteristics of each technique for the quantitative analysis of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate derivatives. These values are synthesized from typical performance data for related nitroaromatic compounds and are intended as a comparative guide.
| Parameter | HPLC-UV | GC-ECD | qNMR |
| Principle | Liquid-Solid Partitioning | Gas-Liquid Partitioning | Nuclear Magnetic Resonance |
| Selectivity | High (tunable with mobile phase) | High (dependent on column) | Very High (structurally specific) |
| Sensitivity (LOD/LOQ) | Low µg/mL to ng/mL | Low ng/mL to pg/mL | µg/mL to mg/mL |
| Linear Range | Wide (3-4 orders of magnitude) | Narrower (2-3 orders of magnitude) | Wide |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Throughput | High | High | Moderate |
| Sample Requirement | Non-volatile, soluble | Volatile/Semi-volatile | Soluble, ~5-10 mg |
| Key Advantage | Robustness, wide applicability | Exceptional sensitivity for target analytes | Absolute quantification, no reference standard needed |
| Key Limitation | Requires reference standards | Potential for thermal degradation | Lower sensitivity, higher equipment cost |
Experimental Protocols & Workflows
Adherence to a meticulously designed and validated protocol is the foundation of trustworthy quantitative analysis. The following sections provide detailed, step-by-step methodologies.
Sample Preparation Workflow
A robust sample preparation procedure is essential to ensure the accuracy and reproducibility of the final analytical result.[12]
Caption: General workflow for sample preparation.
Protocol 1: Quantitative Analysis by HPLC-UV
This protocol is designed for the assay of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate in a drug substance.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Filter and degas.
-
Standard Preparation: Accurately weigh approximately 10 mg of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solution multiple times to ensure system suitability (RSD of peak area < 2.0%). Then, inject the sample solutions.
-
Calculation: Quantify the analyte in the sample by comparing its peak area to the peak area of the reference standard.
Method Validation (ICH Q2(R1) Framework)
Every quantitative method must be validated to ensure it is suitable for its intended purpose.[13] The validation process provides a high degree of assurance that the method will consistently produce a result that is accurate and precise.[14]
Caption: Key parameters for analytical method validation.
Validation Parameters Summary:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Accuracy: The closeness of test results to the true value. Determined by analyzing a sample with a known concentration and calculating the percent recovery.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).
-
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion: Selecting the Appropriate Technique
The choice between HPLC-UV, GC-ECD, and qNMR for the quantitative analysis of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate and its derivatives is contingent on the specific analytical objective.
-
For routine quality control and release testing , HPLC-UV stands out as the most practical, robust, and reliable method, offering a balance of speed, precision, and accuracy. Its wide linear range is particularly advantageous for assay measurements.
-
For trace-level impurity analysis or environmental monitoring , GC-ECD is the superior choice due to its exceptional sensitivity to the nitro and chloro functional groups present in the molecule.
-
For the certification of reference materials or as a primary method for absolute quantification , qNMR is unparalleled. It provides the highest level of accuracy and traceability without the need for an identical reference standard, making it an invaluable tool in a research and development or metrology setting.
By understanding the fundamental principles and practical considerations outlined in this guide, researchers and drug development professionals can confidently select and implement the most appropriate analytical methodology to ensure the quality, safety, and efficacy of their products.
References
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
Talanta. (2015). Quantitative Comparison of Trace Organonitrate Explosives Detection by GC-MS and GC-ECD2 Methods with Emphasis on Sensitivity. Retrieved from [Link]
-
Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
European Medicines Agency. (1996). ICH Topic Q 2 B Validation of Analytical Procedures: Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column. Retrieved from [Link]
-
AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (2020). Quantification using GC/ECD: challenges and pitfalls. Retrieved from [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Bruker. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Polarographic behavior of 2,4-dinitrochlorobenzene and products of its reduction. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Drawell. (n.d.). 4 Key Differences Between GC and HPLC. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. emerypharma.com [emerypharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. bipm.org [bipm.org]
- 11. agilent.com [agilent.com]
- 12. fda.gov [fda.gov]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
A Head-to-Head Comparison for Amine Derivatization in Chromatography: 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate vs. Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape, the sensitive detection of primary and secondary amines, including critical biomolecules like amino acids and catecholamines, often necessitates chemical derivatization prior to chromatographic analysis. This guide provides a detailed comparison of two such derivatizing agents: the well-established fluorescent reagent, dansyl chloride, and the less-characterized UV-active reagent, 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate. This document aims to furnish researchers with the necessary technical insights to make informed decisions for their analytical workflows, balancing performance with practical considerations.
At a Glance: Key Performance Characteristics
| Feature | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate | Dansyl Chloride |
| Detection Principle | UV-Vis Absorbance | Fluorescence |
| Reactive Towards | Primary and Secondary Amines (Inferred) | Primary and Secondary Amines, Phenols, Imidazoles |
| Sensitivity | Moderate to Good (Inferred) | High to Very High |
| Selectivity | Good (Inferred) | Very Good |
| Derivative Stability | Likely Stable | Moderately Stable |
| Reaction Conditions | Alkaline pH, Elevated Temperature (Inferred) | Alkaline pH, Room Temp. to Elevated Temp. |
| Primary Advantage | Potentially cost-effective UV-Vis detection | Excellent sensitivity with fluorescence detection |
| Primary Limitation | Lack of established protocols and performance data | Derivative stability can be a concern |
Section 1: Chemical and Physical Properties
A fundamental understanding of the reagents' properties is crucial for their effective application.
| Property | 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate | Dansyl Chloride |
| Synonyms | Isobutyl 4-chloro-3,5-dinitrobenzoate | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl |
| CAS Number | 58263-53-9 | 605-65-2 |
| Molecular Formula | C₁₁H₁₁ClN₂O₆ | C₁₂H₁₂ClNO₂S |
| Molecular Weight | 302.67 g/mol | 269.75 g/mol |
| Appearance | Solid (Inferred) | Yellow crystalline solid |
| Solubility | Soluble in organic solvents like acetonitrile (Inferred) | Soluble in acetone, acetonitrile, chloroform; unstable in DMSO.[1] |
Section 2: The Chemistry of Derivatization
The efficacy of a derivatizing agent is dictated by its reaction mechanism with the target analyte.
2-Methylpropyl 4-chloro-3,5-dinitrobenzoate: A Nucleophilic Aromatic Substitution Approach
The electron-withdrawing nitro groups (-NO₂) create a significant electron deficiency on the aromatic ring, making it susceptible to attack by nucleophiles like the lone pair of electrons on a primary or secondary amine. The chlorine atom serves as a good leaving group, facilitating the formation of a stable dinitrophenyl (DNP) derivative.
dot
Caption: Inferred derivatization of a primary amine with 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.
Dansyl Chloride: The Classic Sulfonamide Formation
Dansyl chloride reacts with primary and secondary amines under alkaline conditions to form highly fluorescent N-dansyl sulfonamide derivatives.[1] This reaction is well-characterized and widely employed in various analytical applications, from protein sequencing to the quantification of biogenic amines.[1][3]
The reaction mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride group, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.
dot
Caption: Derivatization of an amine with dansyl chloride to form a fluorescent adduct.
Section 3: Experimental Protocols - A Practical Guide
While a validated protocol for 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is not available, a hypothetical procedure based on similar reagents is provided for illustrative purposes alongside a standard protocol for dansylation.
Hypothetical Derivatization with 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate
Causality Behind Experimental Choices: This protocol is extrapolated from methods for other dinitrobenzene reagents. The alkaline pH is necessary to deprotonate the amine, enhancing its nucleophilicity. An elevated temperature is often required to overcome the activation energy for the SNAr reaction. Acetonitrile is a common aprotic solvent that dissolves both the reagent and many analytes.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent (e.g., acetonitrile or a buffer solution).
-
Reagent Preparation: Prepare a solution of 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate in acetonitrile (e.g., 10 mg/mL).
-
pH Adjustment: Add a basic buffer (e.g., sodium bicarbonate or borate buffer, pH 9-10) to the sample solution.
-
Derivatization Reaction: Add an excess of the derivatizing reagent solution to the sample. Vortex the mixture and incubate at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).
-
Reaction Quenching: After cooling, the reaction may be quenched by adding a small amount of an acid to neutralize the excess base.
-
Analysis: The resulting solution containing the DNP-amine derivative can be directly injected into the HPLC system for analysis by UV-Vis detection.
dot
Caption: Hypothetical workflow for derivatization with 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate.
Standard Dansylation Protocol for Amino Acids
Causality Behind Experimental Choices: The reaction is performed at a high pH (typically 9.5-10.5) to ensure the amino group is in its free, nucleophilic form. Acetone or acetonitrile is used as a co-solvent to solubilize the dansyl chloride. The reaction can proceed at room temperature, although gentle heating can accelerate it. Excess dansyl chloride is hydrolyzed to the non-interfering dansyl sulfonic acid.
Step-by-Step Methodology:
-
Sample Preparation: Prepare an aqueous solution of the amino acid standard or sample.
-
pH Adjustment: Add an equal volume of a basic buffer (e.g., 100 mM sodium bicarbonate, pH 9.8) to the sample.[4]
-
Reagent Preparation: Prepare a fresh solution of dansyl chloride in acetonitrile (e.g., 5 mg/mL).[4]
-
Derivatization Reaction: Add the dansyl chloride solution to the buffered sample. Mix thoroughly and allow the reaction to proceed in the dark at room temperature for 30-60 minutes, or at a slightly elevated temperature (e.g., 37°C) for a shorter period.[5]
-
Reaction Termination: The reaction can be stopped by adding a small amount of a primary amine solution (e.g., methylamine) to consume the excess dansyl chloride, or by acidification.
-
Analysis: The resulting solution containing the fluorescent dansyl-amino acid derivatives is then analyzed by reverse-phase HPLC with fluorescence detection.
dot
Sources
- 1. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB] [gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
